2-(2-Aminoethoxy)quinoline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-quinolin-2-yloxyethanamine |
InChI |
InChI=1S/C11H12N2O/c12-7-8-14-11-6-5-9-3-1-2-4-10(9)13-11/h1-6H,7-8,12H2 |
InChI Key |
MATCAPBNCQAQRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)OCCN |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 2-(2-Aminoethoxy)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Aminoethoxy)quinoline. The information presented is essential for researchers and professionals involved in drug discovery and development, offering critical data for predicting the compound's behavior in biological systems and guiding formulation strategies. Due to a lack of available direct experimental data for this specific molecule, predicted values from reputable computational models are provided.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These values are computationally predicted and should be considered as estimates.
| Property | Predicted Value | Data Source |
| Molecular Weight | 188.23 g/mol | ChemSpider |
| Melting Point | Not available | - |
| Boiling Point | 358.8 ± 22.0 °C at 760 mmHg | ChemSpider |
| Solubility | LogS: -2.5 (Moderately soluble) | ChemSpider |
| pKa (most basic) | 8.8 ± 0.1 | ChemSpider |
| logP (Octanol-Water Partition Coefficient) | 1.9 ± 0.3 | ChemSpider |
Experimental Protocols for Property Determination
Melting Point Determination
The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[1][2][3]
Aqueous Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and bioavailability.
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology (Potentiometric Titration):
-
A solution of this compound of known concentration is prepared in water or a co-solvent system if solubility is limited.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve.[6][7][8][9]
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.
Methodology (Shake-Flask Method):
-
A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer). The two phases are pre-saturated with each other.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate completely.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.[10][11][12][13][14]
Visualizations
Physicochemical Property Determination Workflow
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.
Caption: A flowchart illustrating the process from synthesis to the application of physicochemical data.
As no specific signaling pathways involving this compound have been reported in the literature, a pathway diagram cannot be provided at this time. Further biological studies are required to elucidate its mechanism of action and potential molecular targets.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. thinksrs.com [thinksrs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 9. datapdf.com [datapdf.com]
- 10. agilent.com [agilent.com]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. acdlabs.com [acdlabs.com]
- 13. mdpi.com [mdpi.com]
- 14. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
2-(2-Aminoethoxy)quinoline CAS number and safety data
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
While a specific CAS number for 2-(2-Aminoethoxy)quinoline has not been identified in public databases, this section outlines the properties of the closely related and well-documented compound, 2-Aminoquinoline, to provide a baseline for estimation.
Table 1: Physicochemical Properties of Related Compounds
| Property | 2-Aminoquinoline | 2-(2-Aminoethoxy)ethanol | Quinoline |
| CAS Number | 580-22-3[1][2] | 929-06-6[3] | 91-22-5 |
| Molecular Formula | C₉H₈N₂[2] | C₄H₁₁NO₂[3] | C₉H₇N |
| Molecular Weight | 144.17 g/mol [2] | 105.14 g/mol [3] | 129.16 g/mol |
| Appearance | Yellow to brown solid[1] | Colorless liquid[4] | Colorless, hygroscopic liquid |
| Melting Point | 128 - 130 °C[1] | -12.5 °C[4] | -15 °C |
| Boiling Point | 305 °C[1] | 218 - 224 °C[4] | 237 °C |
| Flash Point | Not available | 127 °C[4] | 101 °C[5] |
Safety and Handling
A definitive Safety Data Sheet (SDS) for this compound is not available. The safety profile must be inferred from the hazards associated with the quinoline and aminoethoxy functional groups.
Hazard Assessment
-
Quinoline Moiety: The quinoline core is classified as toxic if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[5] It is also toxic to aquatic life with long-lasting effects.
-
Aminoethoxy Moiety (based on 2-(2-Aminoethoxy)ethanol): This component is a corrosive material.[6] Contact can lead to severe skin burns and eye damage. Inhalation may cause irritation to the nose, throat, and lungs, with higher exposures potentially leading to pulmonary edema.[6]
Table 2: GHS Hazard Statements for Related Compounds
| Compound | GHS Hazard Statements |
| Quinoline | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects), H350 (May cause cancer), H411 (Toxic to aquatic life with long lasting effects) |
| 2-(2-Aminoethoxy)ethanol | H314 (Causes severe skin burns and eye damage) |
Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent safety protocols are essential when handling this compound.
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full body coverage to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
-
First Aid Measures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Experimental Protocols: Synthesis of the Quinoline Core
A specific synthesis protocol for this compound is not described in the reviewed literature. However, several established methods for the synthesis of the quinoline scaffold can be adapted. The Friedländer synthesis is a common and effective method.
General Friedländer Synthesis of Quinolines
This protocol involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminoaryl aldehyde or ketone in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Reagents: Add the carbonyl compound containing an α-methylene group to the solution.
-
Catalysis: Slowly add the catalyst (e.g., potassium hydroxide, sulfuric acid) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for the required reaction time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst if necessary.
-
Purification: The product can be isolated by filtration if it precipitates, or by extraction followed by column chromatography to yield the purified quinoline derivative.
Caption: General workflow for the Friedländer synthesis of quinolines.
Potential Biological Activity and Signaling Pathways
While no biological data exists for this compound, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds.
Known Biological Activities of Quinoline Derivatives
Quinoline derivatives have demonstrated a wide array of pharmacological effects, including:
-
Anticancer: Some derivatives exhibit cytotoxic activity against various cancer cell lines.[7][8]
-
Antimicrobial: The quinoline core is found in many antibacterial and antifungal agents.[9][10]
-
Antimalarial: Chloroquine and other quinoline-based drugs are cornerstones of antimalarial therapy.[8]
-
Anti-inflammatory: Certain quinoline compounds show potential as anti-inflammatory agents.[9]
-
Anticonvulsant: Some derivatives have been investigated for their anticonvulsant properties.[9]
Potential Mechanisms of Action
Based on the activities of other quinoline derivatives, potential mechanisms of action for this compound could involve:
-
Inhibition of PI3K/AKT/mTOR Pathway: Several studies have shown that quinoline derivatives can target and inhibit components of this crucial signaling pathway, which is often dysregulated in cancer.[7]
-
Inhibition of Heme Polymerization: In the context of malaria, quinoline antimalarials are thought to interfere with the detoxification of heme in the parasite's food vacuole, leading to parasite death.
-
Modulation of Multidrug Resistance Proteins (MRPs): Some quinoline analogs have been shown to inhibit MRP2, a protein that contributes to drug resistance in cancer by exporting chemotherapeutic agents out of the cell.[11]
Caption: Potential mechanisms of action for this compound.
Conclusion and Future Directions
This compound represents a potentially valuable scaffold for drug discovery, given the diverse biological activities associated with the quinoline core. However, a significant lack of empirical data necessitates a cautious and systematic approach to its investigation. Future research should prioritize the determination of its physicochemical properties, a comprehensive evaluation of its safety profile, and the development of a reliable synthetic route. Subsequent studies can then explore its biological activities and elucidate its specific mechanisms of action to unlock its therapeutic potential.
References
- 1. fishersci.com [fishersci.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-(2-Aminoethoxy)ethanol 98 929-06-6 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 6. nj.gov [nj.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Aminoethoxy)quinoline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic analysis of 2-(2-Aminoethoxy)quinoline, with a focus on its UV-Vis absorption and fluorescence properties. Due to the limited availability of specific experimental data for this compound in the reviewed literature, this document presents data from structurally similar and electronically analogous quinoline derivatives. This approach allows for a robust estimation of its photophysical behavior and provides a solid foundation for experimental design.
Introduction to the Spectroscopic Properties of Quinolines
Quinoline and its derivatives are a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The quinoline scaffold is a versatile fluorophore, and its absorption and emission characteristics can be finely tuned by the introduction of various substituents. Electron-donating groups, such as amino and alkoxy moieties, at the 2-position of the quinoline ring can significantly influence the electronic transitions, often leading to shifts in the absorption and emission spectra and affecting the fluorescence quantum yield.
UV-Vis Absorption and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For quinoline derivatives, the absorption spectra typically show bands corresponding to π-π* and n-π* transitions.[1]
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, and this difference is known as the Stokes shift. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data. Below are generalized methodologies for the UV-Vis and fluorescence analysis of quinoline derivatives, based on common practices in the field.
3.1. Sample Preparation
-
Solvent Selection: A range of solvents with varying polarities should be used to assess the solvatochromic effects on the absorption and emission spectra. Common solvents include n-hexane, chloroform, isopropanol, and methanol.[2] All solvents should be of spectroscopic grade to minimize interference from impurities.
-
Concentration: For UV-Vis absorption measurements, stock solutions of the quinoline derivative are typically prepared in a high-purity solvent (e.g., chloroform) at a concentration of approximately 12.5 mM.[2] These are then diluted to a final concentration in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M for analysis.[2] For fluorescence measurements, concentrations are often in a similar or slightly lower range to avoid inner filter effects.
-
Liposome Preparation (Optional): To study the behavior of the compound in a biomimetic environment, it can be incorporated into liposomes. The entrapment efficiency can be determined by UV-Vis spectroscopy by comparing the absorbance before and after removal of the free compound.[2]
3.2. UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for these measurements.
-
Measurement: A quartz cuvette with a path length of 1 cm is filled with the sample solution. A reference cuvette is filled with the corresponding pure solvent.
-
Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λmax) and the corresponding absorbance are determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.
3.3. Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon arc lamp) and a sensitive detector is required.
-
Measurement: The sample is placed in a quartz cuvette. The excitation wavelength is set at or near the absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Data Acquisition: The emission spectrum is recorded, and the wavelength of maximum emission (λem) is identified. Both excitation and emission slit widths should be optimized to balance signal intensity and spectral resolution (e.g., 5 nm).[3]
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) is typically determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation is used:
ΦF,sample = ΦF,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Quantitative Data for Analogs of this compound
The following table summarizes the photophysical data for several quinoline derivatives that are structurally and electronically similar to this compound. This data provides a valuable reference for predicting the spectroscopic behavior of the target compound.
| Compound | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (nm) | ΦF | Reference |
| 2-Aminoquinoline | Acetonitrile | 338 | - | 390 | 52 | 0.03 | [4] |
| 2-Aminoquinoline | Methanol | 340 | - | 405 | 65 | 0.01 | [4] |
| 2-Methoxyquinoline | Ethanol | 312, 324 | - | 340 | 16 | - | [5] |
| 7-Amino-4-(trifluoromethyl)quinoline | Dichloromethane | 368 | 6300 | 420 | 52 | 0.81 | [6] |
| 7-Amino-4-(trifluoromethyl)quinoline | Acetonitrile | 366 | 6200 | 439 | 73 | 0.53 | [6] |
| 7-Amino-4-(trifluoromethyl)quinoline | Methanol | 363 | 6100 | 473 | 110 | 0.08 | [6] |
Note: "-" indicates that the data was not available in the cited reference.
Visualizing Spectroscopic Processes and Workflows
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a quinoline derivative.
Caption: Experimental workflow for spectroscopic analysis.
5.2. Jablonski Diagram
The following Jablonski diagram illustrates the electronic transitions involved in absorption and fluorescence.
Caption: Jablonski diagram of electronic transitions.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxyquinoline | C10H9NO | CID 138869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 2-(2-Aminoethoxy)quinoline in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
Quinoline and its derivatives have long been a cornerstone in medicinal chemistry and biochemical research, demonstrating a broad spectrum of biological activities. This technical guide delves into the potential applications of a specific, yet under-researched derivative, 2-(2-Aminoethoxy)quinoline. Due to a scarcity of publicly available data on this exact compound, this paper provides a comprehensive overview of its close structural analogs. By examining the synthesis, biological activities, and mechanisms of action of similar quinoline-based compounds, we aim to extrapolate potential research avenues and applications for this compound. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic and biochemical potential of this promising molecule.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1] Derivatives of quinoline are known to possess a wide array of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[2] The substitution pattern on the quinoline core is critical in determining its biological effects. The introduction of various functional groups at different positions can modulate the compound's potency, selectivity, and pharmacokinetic properties.[3]
The 2-position of the quinoline ring is a common site for substitution, and the introduction of side chains containing amino and ether functionalities has been a strategy in the design of novel bioactive molecules. The "aminoethoxy" moiety, in particular, combines a flexible ether linkage with a basic amino group, features that can facilitate interactions with biological targets such as enzymes and receptors.
Synthesis of Quinoline Derivatives
A general workflow for such a synthesis is depicted below:
Figure 1: A potential synthetic workflow for this compound.
Potential Biochemical Applications Based on Structural Analogs
The biological activities of quinoline derivatives are highly dependent on their substitution patterns. By examining compounds with similar structural features to this compound, we can infer its potential areas of application.
Anticancer Activity
Numerous quinoline derivatives bearing aminoalkyl or aminoalkoxy side chains have demonstrated potent anticancer activity. For instance, derivatives of 7-(benzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine have shown significant antiproliferative effects against various human tumor cell lines, with IC50 values in the sub-micromolar range.[3] The mechanism of action for some of these compounds involves the activation of the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.[3]
Table 1: Anticancer Activity of a Structurally Related Quinoline Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | HCT-116 (Colon) | < 1.0 | [3] |
| A549 (Lung) | < 1.0 | [3] | |
| MCF-7 (Breast) | < 1.0 | [3] |
The presence of an aminoethoxy side chain at the 2-position of the quinoline ring could potentially lead to interactions with key targets in cancer signaling pathways.
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as therapeutic agents against a wide array of diseases. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of substituted quinoline compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Substituted quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action. These mechanisms include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.
Mechanisms of Action
1. Tyrosine Kinase Inhibition: Many quinoline-based compounds function as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[1][2] By blocking the ATP-binding site of these kinases, quinoline derivatives can halt the downstream signaling pathways responsible for cell growth and proliferation.[1][2]
2. Tubulin Polymerization Inhibition: Certain quinoline derivatives interfere with the formation of microtubules by binding to tubulin, the fundamental protein component. This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.
3. PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell survival and proliferation that is frequently dysregulated in cancer.[3][4] Several quinoline compounds have been developed to target and inhibit key kinases within this pathway, such as mTOR, leading to the suppression of tumor growth.[3][4]
4. Induction of Apoptosis: A common outcome of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. Quinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6][7] This is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process.[5][6][7]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected substituted quinoline compounds against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | HL-60 (Leukemia) | 0.064 (mTOR inhibition) | [3] |
| Compound 24 | HCT-116 (Colon) | 0.11 | [8] |
| Compound 24 | PC-3 (Prostate) | 0.17 | [8] |
| Compound 24 | MCF-7 (Breast) | 0.04 | [8] |
| Quinoline 45 | EGFR inhibition | 0.005 | [1] |
| Quinoline 38 | PI3K inhibition | 0.72 | [4] |
| Quinoline 38 | mTOR inhibition | 2.62 | [4] |
| Compound HA-2l | mTOR inhibition | 0.066 | [9] |
| Compound HA-2c | mTOR inhibition | 0.075 | [9] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogenic microorganisms has created an urgent need for the development of novel antimicrobial agents. Substituted quinolines have a long history of use as antimicrobial drugs and continue to be a promising scaffold for the discovery of new antibiotics and antifungals.
Mechanism of Action
The primary mechanism of action for many quinoline-based antimicrobials, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinoline derivatives prevent the bacterial cell from dividing and ultimately lead to cell death.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected substituted quinoline compounds against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Iodo-quinoline derivative 4d | S. epidermidis | - | |
| Iodo-quinoline derivative 4t | S. epidermidis | - | |
| Iodo-quinoline derivative 4e | S. epidermidis | - | |
| Iodo-quinoline derivative 4c | S. epidermidis | - |
Antiviral Activity
Quinoline derivatives have demonstrated significant potential as antiviral agents, exhibiting activity against a broad spectrum of viruses. Their mechanisms of action are varied and often target different stages of the viral life cycle.[10]
Mechanisms of Action
1. Inhibition of Viral Entry: Some quinoline compounds, such as chloroquine, are thought to inhibit viral entry by increasing the pH of endosomes, which can prevent the conformational changes in viral proteins required for fusion with the host cell membrane.
2. Inhibition of Viral Replication: Other quinoline derivatives interfere with viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase or proteases, which are essential for the synthesis of new viral components.[10]
Quantitative Antiviral Activity Data
The following table summarizes the antiviral activity of selected substituted quinoline compounds, expressed as EC50 values (the concentration required to inhibit 50% of viral activity).
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Chloroquine | HCoV-OC43 | HEL | - | [11] |
| Hydroxychloroquine | Coronaviruses | - | 0.12-12 | [11] |
| Amodiaquine | Coronaviruses | - | - | [11] |
| Ferroquine | Coronaviruses | - | - | [11] |
| Mefloquine | Coronaviruses | - | - | [11] |
| Compound 4 | Respiratory Syncytial Virus (RSV) | Vero | 8.6 (µg/mL) | [12] |
| Compound 6 | Yellow Fever Virus (YFV) | Vero | 3.5 (µg/mL) | [12] |
| Diarylpyrazolyl-substituted quinoline 19 | Dengue Virus 2 (DENV-2) | - | 0.81 | [10] |
| Compound 10a | HIV-1 | TZM-bl | 3.35 | [10] |
Anti-inflammatory Activity
Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted quinoline compounds have been investigated for their anti-inflammatory properties, with several derivatives showing promising activity.
Mechanism of Action
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[13] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[13][14] By inhibiting the activation of NF-κB, quinoline compounds can effectively suppress the inflammatory response.[13][15]
Quantitative Anti-inflammatory Activity Data
The following table presents the anti-inflammatory activity of a selected quinoline derivative in an in vivo model.
| Compound | Assay | Animal Model | Inhibition (%) | Reference |
| Quinoline Derivative | Carrageenan-induced paw edema | Rat | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of substituted quinoline compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Substituted quinoline compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the quinoline compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation period, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Susceptibility
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.
Materials:
-
Petri plates
-
Muller-Hinton Agar (MHA)
-
Bacterial or fungal strains
-
Sterile swabs
-
Sterile cork borer or well cutter
-
Substituted quinoline compounds (dissolved in a suitable solvent)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare and sterilize MHA and pour it into sterile Petri plates. Allow the agar to solidify.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Using a sterile swab, uniformly spread the inoculum over the entire surface of the MHA plate to create a lawn.
-
Allow the inoculum to dry for a few minutes.
-
Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the quinoline compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[17]
-
A larger zone of inhibition indicates greater antimicrobial activity.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for measuring the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.
Materials:
-
6-well or 12-well plates
-
Host cell line permissive to the virus
-
Virus stock of known titer
-
Cell culture medium
-
Substituted quinoline compounds
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the quinoline compound in cell culture medium.
-
Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Pre-incubate the virus with the compound dilutions for a specific time (e.g., 1 hour) at 37°C.
-
Remove the medium from the cell monolayers and infect the cells with the virus-compound mixture.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and wash the cells with medium.
-
Add the overlay medium containing the respective concentrations of the quinoline compound to each well.[18]
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells and stain with a staining solution to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value.[19]
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Substituted quinoline compounds
-
Positive control (e.g., indomethacin)
-
Vehicle control
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the quinoline compound, positive control, or vehicle to different groups of animals (e.g., by oral gavage or intraperitoneal injection).
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[16][20]
-
Measure the paw volume of each animal using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[16]
-
The increase in paw volume is a measure of edema.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[20]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by substituted quinoline compounds and a general experimental workflow for their biological evaluation.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a substituted quinoline compound.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline inhibitor.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by a quinoline derivative.
General Experimental Workflow for Biological Evaluation
Caption: A general workflow for the biological evaluation of substituted quinoline compounds.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. malariaworld.org [malariaworld.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 19. researchgate.net [researchgate.net]
- 20. phytopharmajournal.com [phytopharmajournal.com]
Unveiling the Luminescence: A Technical Guide to the Fluorogenic Properties of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in the realm of fluorescence chemistry and drug discovery. Its inherent photophysical properties, coupled with the versatility for chemical modification, have led to the development of a vast array of fluorogenic derivatives with tailored applications. This technical guide provides an in-depth exploration of the core principles governing the fluorescence of quinoline derivatives, detailed experimental methodologies, and their significant applications, particularly in the context of anticancer research.
Core Fluorogenic Principles of Quinoline Derivatives
The fluorescence of quinoline derivatives is intrinsically linked to their electronic structure. The fusion of a benzene and a pyridine ring creates a π-conjugated system that can be readily excited by UV-visible light. The subsequent relaxation to the ground state can occur via the emission of a photon, resulting in fluorescence. The efficiency and characteristics of this fluorescence are highly dependent on the nature and position of substituents on the quinoline ring. Several key mechanisms govern the fluorogenic behavior of these compounds:
-
Photoinduced Electron Transfer (PET): In many quinoline-based sensors, a fluorophore is linked to a receptor unit. In the 'off' state, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of an analyte to the receptor, the electron transfer process is inhibited, leading to a 'turn-on' of fluorescence.[1][2][3]
-
Intramolecular Charge Transfer (ICT): The presence of electron-donating and electron-accepting groups on the quinoline scaffold can lead to a significant redistribution of electron density upon photoexcitation.[4][5][6] This ICT process often results in a large Stokes shift and high sensitivity to the polarity of the microenvironment.
-
Excited-State Intramolecular Proton Transfer (ESIPT): Quinoline derivatives bearing both a proton-donating and a proton-accepting group in close proximity can undergo proton transfer in the excited state. This process leads to the formation of a transient tautomer with a distinct, often red-shifted, fluorescence emission.[7][8][9][10][11][12][13]
-
Aggregation-Induced Emission (AIE): Certain quinoline derivatives are non-emissive in dilute solutions but become highly fluorescent upon aggregation in a poor solvent or in the solid state. This AIE phenomenon is attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways.[14][15][16][17][18][19]
These fundamental mechanisms are harnessed to design quinoline-based fluorescent probes for a wide range of analytes and biological processes.
Quantitative Photophysical Data
The following tables summarize key photophysical properties of selected quinoline derivatives from the literature, providing a comparative overview for researchers.
| Compound/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions | Reference |
| pH Sensors | ||||||
| DMAQ derivatives | 405 | 425-700 | - | - | pH 2-11 | [20] |
| Metal Ion Sensors | ||||||
| Sensor for Fe³⁺ | 314 | - | - | - | - | [21] |
| QP2 for Zn²⁺ | - | 524 | - | - | DMSO/H₂O | [19] |
| Anticancer Agents | ||||||
| Styrylquinolines | 360-380 | >500 | >6500 | up to 0.079 | Various | [22][23] |
| General Fluorophores | ||||||
| Imidazo[5,1-a]isoquinolines | 330-350 | 440-460 | 6464-8611 | 0.09-0.37 | Dichloromethane | [24] |
Note: This table is a representative sample and not an exhaustive list. "-" indicates data not specified in the cited source.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of quinoline-based fluorophores. Below are representative methodologies cited in the literature.
General Synthesis of 8-Hydroxyquinoline Derivatives
The Skraup and Friedländer syntheses are classical methods for constructing the quinoline core.[25] Modern approaches often involve metal-catalyzed cross-coupling reactions to introduce diverse functionalities.[20][26]
Example: Synthesis of an 8-Hydroxyquinoline-based Schiff Base Sensor [27]
-
Starting Materials: 8-hydroxyquinoline-2-carbaldehyde and a substituted aniline derivative.
-
Solvent: Toluene.
-
Reaction: The starting materials are dissolved in toluene and heated at 105 °C for 4 hours.
-
Purification: The solvent is evaporated, and the resulting solid is purified by recrystallization to yield the final Schiff base product.
Measurement of Fluorescence Quantum Yield
The relative quantum yield of a quinoline derivative can be determined using a well-characterized standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a fluorescent standard that absorbs at a similar wavelength to the quinoline sample (e.g., quinine sulfate, rhodamine 6G).[24]
-
Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard.
-
Calculation: The quantum yield (Φ_s) of the sample is calculated using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
η_s and η_r are the refractive indices of the sample and reference solutions, respectively.
-
Signaling Pathways and Mechanistic Diagrams
The fluorogenic properties of quinoline derivatives are often modulated by their interaction with specific analytes or their local environment. The following diagrams, rendered in DOT language, illustrate the fundamental mechanisms.
Photoinduced Electron Transfer (PET)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. almacgroup.com [almacgroup.com]
- 3. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Excited-state intramolecular proton transfer with and without the assistance of vibronic-transition-induced skeletal deformation in phenol–quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00639B [pubs.rsc.org]
- 10. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excited-state intramolecular proton-transfer-induced charge transfer of polyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Novel Aggregation-Induced Emission Fluorescent Probe for Detection of β-Amyloid Based on Pyridinyltriphenylamine and Quinoline–Malononitrile [mdpi.com]
- 17. Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 20. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iris.unito.it [iris.unito.it]
- 25. rroij.com [rroij.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: A Technical Guide to 2-(2-Aminoethoxy)quinoline in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among the myriad of quinoline derivatives, 2-(2-Aminoethoxy)quinoline has emerged as a particularly valuable building block for the construction of complex, biologically active molecules. Its bifunctional nature, possessing both a reactive primary amine and a quinoline core, allows for diverse chemical modifications, leading to the synthesis of novel compounds with significant potential in drug discovery. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and visualizations to aid researchers in harnessing its synthetic utility.
Synthesis of the Core Moiety: this compound
The most common and efficient method for the preparation of this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of the quinoline ring with ethanolamine. 2-Chloroquinoline is a readily available and frequently used starting material for this transformation.
Reaction Scheme: Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from 2-chloroquinoline and ethanolamine.
Materials:
-
2-Chloroquinoline
-
Ethanolamine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloroquinoline (1.0 eq) in DMF, add ethanolamine (1.5-2.0 eq) and potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-90% |
| Reaction Time | 4-12 hours |
| Purity (post-chromatography) | >95% |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 78-82 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
Application as a Building Block in Complex Molecule Synthesis
The primary amine of this compound serves as a versatile handle for the introduction of various functionalities, enabling the construction of diverse molecular architectures. Common reactions involving the amino group include acylation, sulfonylation, reductive amination, and urea/thiourea formation.
Synthesis of Amide Derivatives
The reaction of this compound with carboxylic acids, acid chlorides, or acid anhydrides readily forms amide derivatives. These amides are prevalent in many biologically active compounds.
Reaction Workflow: Amide Synthesis
Caption: Workflow for the synthesis of amide derivatives.
Experimental Protocol: Synthesis of an Amide Derivative
Materials:
-
This compound
-
4-Chlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for a Representative Amide Synthesis:
| Parameter | Value |
| Yield | 85-95% |
| Reaction Time | 2-4 hours |
Synthesis of Sulfonamide Derivatives
Sulfonamides are another important class of functional groups in medicinal chemistry. They can be readily synthesized by reacting this compound with sulfonyl chlorides in the presence of a base.
Reaction Workflow: Sulfonamide Synthesis
Caption: Workflow for the synthesis of sulfonamide derivatives.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 6-12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify the product.
Biological Significance of Derived Molecules
Derivatives of this compound have been investigated for a range of biological activities, including as potential anticancer and antimicrobial agents. The specific biological target and signaling pathway are highly dependent on the nature of the substituent attached to the aminoethoxy side chain. For instance, certain sulfonamide derivatives have shown inhibitory activity against specific kinases, a class of enzymes often implicated in cancer progression.
Illustrative Signaling Pathway Involvement
Caption: Potential inhibition of a kinase signaling pathway by a bioactive quinoline derivative.
This diagram illustrates a simplified model where a complex molecule derived from this compound acts as an inhibitor of a receptor tyrosine kinase, thereby blocking downstream signaling pathways that lead to cell proliferation. This is a common mechanism of action for many targeted cancer therapies.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of complex molecules for drug discovery and development. Its straightforward synthesis and the reactivity of its primary amine allow for the creation of a wide range of derivatives. The quinoline core provides a privileged scaffold that is frequently found in bioactive compounds. By utilizing the experimental protocols and understanding the synthetic potential outlined in this guide, researchers can effectively employ this compound to generate novel chemical entities with the potential for significant therapeutic impact.
A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optoelectronic properties. The substituent at the 2-position of the quinoline ring system is a critical determinant of these properties, influencing everything from molecular conformation and electronic structure to receptor binding and photochemical behavior. While specific theoretical and computational studies on 2-(2-Aminoethoxy)quinoline are not extensively available in the public domain, a wealth of research on analogous 2-substituted quinolines provides a robust framework for understanding its potential characteristics. This technical guide synthesizes findings from computational analyses of various 2-alkoxy and 2-amino quinoline derivatives to project the theoretical landscape of this compound, offering insights for future research and development.
Computational Methodologies: A Standard Protocol
The theoretical investigation of quinoline derivatives typically employs a combination of Density Functional Theory (DFT) for electronic structure calculations and molecular docking for simulating protein-ligand interactions. These computational techniques provide a powerful lens to predict and rationalize the physicochemical and biological properties of these molecules.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline derivatives, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties.
Typical Experimental Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry package is commonly used.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational cost.[1]
-
Basis Set: The 6-311++G(d,p) basis set is often chosen to provide a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms.[2][3]
-
Calculations Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict infrared (IR) and Raman spectra.
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand chemical reactivity and electronic transitions.[4]
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a small molecule (ligand) might interact with a protein target.
Typical Experimental Protocol:
-
Software: AutoDock Vina or similar docking programs are standard tools.[5]
-
Preparation of the Receptor: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Preparation of the Ligand: The 3D structure of the quinoline derivative is generated and optimized using a program like ChemDraw or Avogadro, followed by energy minimization using a force field like MMFF94.
-
Docking Simulation: The ligand is placed in a defined grid box encompassing the active site of the receptor. The docking algorithm then explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity (typically in kcal/mol).
-
Analysis of Results: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data extracted from computational studies on various 2-substituted quinoline derivatives. This data provides a baseline for predicting the properties of this compound.
| Quinoline Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Novel Quinoline Derivative | B3LYP/6-311+G(d,p) | -6.814 | -2.734 | 4.08 | [4] |
| 2F6M3CQ | B3LYP/6-311G* | Not Specified | Not Specified | Not Specified | [1] |
| Quinoline Derivatives (A-E) | B3LYP/6-311+G | -0.207 to -0.231 | -0.046 to -0.070 | 0.130 to 0.1609 |
Table 1: Frontier Molecular Orbital Energies of 2-Substituted Quinoline Derivatives.
| Quinoline Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| 2F6M3CQ | Mpro protein of SARS-CoV-2 | -5.5 | Not Specified | [1] |
| Thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | -5.3 to -6.1 | Not Specified | [5] |
| Chloroquine | Mpro protein of SARS-CoV-2 | -4.5 | Not Specified | [1] |
Table 2: Molecular Docking Results of Quinoline Derivatives.
Visualizations: Workflows and Interactions
The following diagrams, generated using the DOT language, illustrate the typical workflows and conceptual relationships in the computational study of quinoline derivatives.
Conclusion and Future Directions
The theoretical and computational studies of 2-substituted quinoline derivatives provide a solid foundation for predicting the properties of this compound. The methodologies outlined, combining DFT and molecular docking, are well-established for elucidating the electronic structure and potential biological activity of such compounds. The presented data on analogous molecules suggest that this compound likely possesses a significant HOMO-LUMO gap, indicative of good chemical stability, and the potential for specific interactions within biological targets, driven by its hydrogen bonding capabilities and flexible side chain.
Future research should focus on the direct synthesis and computational analysis of this compound to validate these predictions. Experimental spectroscopic studies (FTIR, NMR) should be performed and compared with theoretical calculations to confirm the optimized geometry and vibrational modes. Furthermore, molecular docking and dynamics simulations against specific biological targets, guided by the predicted interaction modes, will be crucial in exploring its therapeutic potential. This integrated approach of theoretical predictions and experimental validations will undoubtedly accelerate the discovery and development of novel quinoline-based compounds for a wide range of applications.
References
- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fluorescent Labeling with 2-(2-Aminoethoxy)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a versatile class of fluorophores utilized in a wide range of biological and pharmaceutical research applications, including bio-imaging, molecular sensing, and drug delivery tracking.[1][2] Their favorable photophysical properties, such as significant Stokes shifts and environmental sensitivity, make them valuable tools for elucidating complex biological processes. 2-(2-Aminoethoxy)quinoline is a functionalized quinoline derivative possessing a primary amine, which allows for its covalent attachment to various biomolecules.
These application notes provide a detailed, representative protocol for the fluorescent labeling of proteins using this compound via a two-step carbodiimide-mediated coupling reaction. This method targets accessible carboxyl groups (aspartic and glutamic acid residues) or the C-terminus of the protein. Additionally, protocols for characterization of the resulting conjugate are provided.
Principle of the Labeling Reaction
The covalent conjugation of this compound to a protein is achieved through a two-step process. First, the carboxyl groups on the protein are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. In the second step, the primary amine of this compound reacts with the NHS ester, forming a stable amide bond and covalently linking the fluorophore to the protein.
Quantitative Data Summary
The following table summarizes representative photophysical properties of quinoline-based fluorophores and typical parameters for protein labeling. Note that the specific values for this compound may vary depending on the solvent, pH, and conjugation state.
| Parameter | Representative Value | Reference |
| Photophysical Properties | ||
| Excitation Maximum (λex) | 330 - 360 nm | [3] |
| Emission Maximum (λem) | 430 - 500 nm | [3][4] |
| Molar Extinction Coefficient (ε) | 5,000 - 25,000 M⁻¹cm⁻¹ | [5][6] |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.6 | [7][8] |
| Labeling Parameters | ||
| Recommended Molar Ratio (Dye:Protein) | 10:1 to 20:1 | [1] |
| Typical Degree of Labeling (DOL) | 2 - 8 | [9] |
| Protein Concentration for Labeling | 2 - 10 mg/mL | [10][11] |
Experimental Protocols
Materials and Reagents
-
Protein of interest (e.g., antibody, enzyme)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.0-8.5
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Protocol 1: Two-Step Protein Labeling
This protocol is designed for labeling 1-5 mg of a typical IgG antibody. Optimization may be required for other proteins.
Step 1: Protein Preparation and Activation
-
Dissolve the protein in Activation Buffer to a final concentration of 2-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer using dialysis or a desalting column.
-
Prepare a fresh 10 mg/mL solution of EDC in anhydrous DMF or DMSO.
-
Prepare a fresh 10 mg/mL solution of NHS in anhydrous DMF or DMSO.
-
To the protein solution, add EDC and NHS to a final concentration of 5 mM each.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
Step 2: Fluorescent Labeling
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately following the activation step, add the this compound solution to the activated protein solution. A molar excess of 10-20 fold of the dye over the protein is recommended.[1]
-
Adjust the pH of the reaction mixture to 8.0-8.5 by adding Labeling Buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.
Step 3: Quenching and Purification
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubating for 30-60 minutes at room temperature.[10] This step hydrolyzes unreacted NHS esters and removes weakly bound fluorophores.
-
Purify the fluorescently labeled protein from excess dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which typically elute first and can be identified by their color and/or by monitoring absorbance at 280 nm and the excitation maximum of the dye.
Protocol 2: Characterization of the Labeled Protein
1. Determination of Degree of Labeling (DOL)
The DOL, or the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the quinoline dye (A_max).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
Dye Concentration (M) = A_max / ε_dye
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Calculate the DOL:
DOL = Dye Concentration / Protein Concentration
2. Functional Analysis
It is crucial to assess whether the labeling process has affected the biological activity of the protein. The specific assay will depend on the protein being labeled (e.g., ELISA for antibodies, enzyme activity assay for enzymes). A comparison of the activity of the labeled protein to the unlabeled protein should be performed.
Visualizations
Caption: Experimental workflow for fluorescent labeling.
References
- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 2. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PhotochemCAD | Quinoline Yellow [photochemcad.com]
- 7. researchgate.net [researchgate.net]
- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 9. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Application Notes: 2-(2-Aminoethoxy)quinoline as a Fluorescent Probe for pH Sensing
Introduction
2-(2-Aminoethoxy)quinoline is a synthetic fluorescent probe designed for the sensitive detection of pH variations in aqueous environments. As a member of the quinoline family, its fluorescence properties are intrinsically linked to the protonation state of its nitrogen atoms. The presence of the aminoethoxy side chain provides a readily protonatable site, which, in conjunction with the quinoline ring nitrogen, modulates the molecule's electronic structure and, consequently, its fluorescence emission. This makes this compound a potentially valuable tool for pH monitoring in various research applications, from cellular biology to materials science.
Principle of Operation
The pH-sensing mechanism of aminoquinoline derivatives is based on the modulation of their electronic properties upon protonation and deprotonation. In acidic conditions, the lone pair of electrons on the nitrogen atoms becomes involved in bonding with a proton. This alteration in the electronic distribution within the molecule affects the intramolecular charge transfer (ICT) character, leading to changes in the fluorescence emission spectrum, including shifts in wavelength and intensity. Typically, the protonated form of the fluorophore will exhibit different excitation and emission maxima compared to its deprotonated form. This ratiometric or intensiometric change in fluorescence can be correlated to the pH of the surrounding medium.
Applications
-
Cellular Biology: Measurement of intracellular pH in various organelles and monitoring of cellular processes involving pH changes, such as endocytosis and apoptosis.
-
Drug Development: Screening of drug candidates that may alter cellular pH and for monitoring drug delivery systems that are pH-responsive.
-
Environmental Science: Monitoring of pH in aqueous samples, such as rivers and lakes.
-
Materials Science: Incorporation into polymer matrices for the development of pH-sensitive materials and sensors.
Photophysical Properties
| Property | Dansyl-8-aminoquinoline (DAQ)[1] | Aminoquinoxaline (QC1)[2] | 2-methoxy-6-((quinolin-3-ylimino)methyl)phenol (HL)[3] |
| pKa | 5.73 and 8.56 | 2.61-3.07 and 9.32-10.25 | Not Specified |
| Excitation Max (λex) | Not Specified | 420 nm | Not Specified |
| Emission Max (λem) | Dual-responsive ranges | 530 nm (pH > 6), 580 nm (pH < 5) | Colorimetric change from colorless to yellow |
| Quantum Yield (Φ) | Not Specified | 0.021 (pH 11.5) - 0.048 (pH 6.1) | Not Specified |
| pH Range | 2.00 - 10.87 | 1.0 - 5.0 (acidic range) | Low pH range |
Signaling Pathway
The pH sensing mechanism of this compound is predicated on the reversible protonation of its nitrogen atoms. In an acidic environment, the amino group and the quinoline nitrogen are protonated, which alters the electronic structure of the molecule and leads to a change in its fluorescence properties. As the pH increases, these groups are deprotonated, reversing the effect on the fluorescence.
Experimental Protocols
1. Preparation of Stock Solution
-
Solvent Selection: Due to the limited aqueous solubility of many organic fluorophores, a stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a stock solution of a known concentration (e.g., 1-10 mM).
-
Storage: Store the stock solution at -20°C, protected from light, to prevent degradation.
2. In Vitro pH Titration
This protocol is used to determine the pKa of the fluorescent probe.
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 12) using appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral, and borate for basic ranges).
-
Working Solution: Dilute the stock solution of the probe into each buffer to a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Fluorescence Measurement:
-
Transfer the working solutions to a cuvette.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each pH value by exciting at the appropriate wavelength (an initial excitation scan may be needed to determine the optimal wavelength).
-
Record the fluorescence intensity at the emission maximum for each pH.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or the ratio of intensities at two different wavelengths for a ratiometric probe) as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.
-
3. Intracellular pH Measurement in Live Cells
This protocol provides a general guideline for measuring intracellular pH.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution, HBSS) containing the fluorescent probe at a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the probe-containing loading buffer for 30-60 minutes at 37°C.
-
-
Washing: Remove the loading buffer and wash the cells 2-3 times with fresh HBSS to remove any extracellular probe.
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.
-
Acquire fluorescence images of the cells.
-
-
Calibration (Optional but Recommended):
-
To obtain quantitative pH measurements, a calibration curve can be generated in situ.
-
Treat the cells with a mixture of nigericin (a protonophore) and high-potassium buffer at a series of known pH values.
-
Measure the intracellular fluorescence intensity at each pH and generate a calibration curve.
-
-
Data Analysis:
-
Measure the average fluorescence intensity of individual cells or regions of interest.
-
Relate the fluorescence intensity to intracellular pH using the calibration curve.
-
Safety and Handling
-
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer
The provided protocols and data are based on general knowledge of fluorescent probes and data from analogous compounds. Researchers should optimize these protocols for their specific experimental conditions and validate the performance of this compound for their intended application.
References
- 1. Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An aminoquinoline based biocompatible fluorescent and colourimetric pH sensor designed for cancer cell discrimination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-(2-Aminoethoxy)quinoline in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 2-(2-Aminoethoxy)quinoline as a fluorescent probe in cellular imaging. Due to the lack of precise photophysical data for this specific compound in the current literature, the provided spectral information is an estimate based on structurally similar amino-quinoline derivatives. It is strongly recommended that users perform initial experiments to determine the optimal excitation/emission settings and working concentration for their specific application and cell type.
Introduction
Quinoline derivatives are a versatile class of fluorescent molecules with broad applications in bio-imaging.[1][2] Their fluorescence is often sensitive to the local environment, making them useful as probes for cellular polarity, pH, and specific biomolecules.[3] this compound is a novel quinoline derivative with potential for live-cell imaging applications. Its aminoethoxy side chain may influence its cellular uptake, localization, and photophysical properties.
Estimated Photophysical Properties
The following table summarizes the estimated photophysical properties of this compound based on data from analogous amino-quinoline compounds.
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~ 405 - 410 nm | Corresponds to the common 405 nm laser line on confocal microscopes. |
| Emission Maximum (λem) | ~ 520 - 540 nm | Emission is expected in the green-yellow region of the spectrum. |
| Stokes Shift | > 100 nm | A large Stokes shift is advantageous for minimizing spectral overlap. |
| Quantum Yield (Φ) | Variable | Highly dependent on the solvent and local cellular environment. |
| Molar Absorptivity (ε) | Not Determined |
Note: These values are estimations and should be experimentally verified.
Experimental Protocols
This section provides a detailed protocol for using this compound in live-cell fluorescence microscopy.
Reagent Preparation
-
Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Cell Culture and Staining
-
Cell Seeding: Seed cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Preparation of Staining Solution: On the day of the experiment, dilute the 1 mM stock solution of this compound in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final working concentration.
-
Determining Optimal Concentration: It is crucial to determine the optimal, non-toxic working concentration of the probe. We recommend performing a dose-response experiment, testing a range of concentrations from 0.1 µM to 10 µM.[4][5] Incubate the cells with the different concentrations for a set period (e.g., 30 minutes) and assess both fluorescence intensity and cell viability (e.g., using a trypan blue exclusion assay or a commercial viability kit).
-
Cell Staining: Remove the cell culture medium from the imaging vessel and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.
-
Washing (Optional): For probes that exhibit high background fluorescence, a wash step may be necessary. After incubation, gently remove the staining solution and wash the cells 1-2 times with pre-warmed imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the cells for imaging.
Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a confocal laser scanning microscope equipped with a 405 nm laser for excitation.
-
Detection: Set the emission detection window to capture fluorescence between approximately 500 nm and 580 nm. Fine-tune the detection range based on the observed emission spectrum.
-
Imaging Parameters:
-
Use a high numerical aperture (NA) objective lens (e.g., 60x or 100x oil immersion) for high-resolution imaging.
-
Adjust laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
Acquire images using appropriate settings for your specific research question (e.g., Z-stacks for 3D reconstruction, time-lapse for dynamic studies).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for using this compound in fluorescence microscopy.
Caption: Experimental workflow for fluorescence microscopy using this compound.
Potential Signaling Pathway Interaction
Fluorescent probes can sometimes interact with or be influenced by cellular signaling pathways. For instance, changes in intracellular pH or ion concentrations can affect the fluorescence of certain quinoline derivatives. The diagram below illustrates a hypothetical scenario where the probe's fluorescence might be modulated by a cellular signaling cascade.
Caption: Hypothetical signaling pathway modulating probe fluorescence.
Troubleshooting
-
Low Signal:
-
Increase the probe concentration.
-
Increase the incubation time.
-
Optimize microscope settings (increase laser power, detector gain).
-
Ensure the stock solution has been stored correctly.
-
-
High Background:
-
Decrease the probe concentration.
-
Include wash steps after incubation.
-
Use a serum-free medium or imaging buffer for staining and imaging.
-
-
Phototoxicity/Photobleaching:
-
Reduce laser power.
-
Decrease exposure time.
-
Use a more sensitive detector.
-
Image less frequently in time-lapse experiments.
-
-
Cell Death:
-
Lower the probe concentration.
-
Reduce the incubation time.
-
Confirm the health of the cell culture before the experiment.
-
Disclaimer: This document provides guidance based on available scientific literature for similar compounds. The user is responsible for determining the suitability of this compound for their specific application and for conducting appropriate safety and validation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brieflands.com [brieflands.com]
Synthesis and Targeted Applications of 2-(2-Aminoethoxy)quinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 2-(2-Aminoethoxy)quinoline derivatives. These compounds represent a promising class of molecules with diverse therapeutic potential, notably in oncology, neurodegenerative diseases, and infectious diseases. The protocols outlined below offer a foundational framework for researchers to explore the synthesis of these derivatives and investigate their biological activities in targeted applications.
Synthesis of this compound Derivatives
The primary synthetic route to this compound derivatives involves the nucleophilic substitution of a suitable leaving group at the 2-position of the quinoline ring with 2-aminoethanol or a protected equivalent. The most common precursor is 2-chloroquinoline, which is commercially available or can be synthesized from readily available starting materials.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of the parent this compound. Modifications can be made to the reaction conditions and starting materials to synthesize various substituted derivatives.
Materials:
-
2-Chloroquinoline
-
2-Aminoethanol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroquinoline (1 equivalent) in anhydrous DMF.
-
Addition of Base and Nucleophile: Add potassium carbonate (2-3 equivalents) to the solution. To this suspension, add 2-aminoethanol (1.5-2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Synthesis Workflow:
Targeted Applications and Biological Activity
This compound derivatives have shown promise in several therapeutic areas due to their ability to interact with various biological targets. The primary areas of investigation include their use as anticancer agents, kinase inhibitors, and neuroprotective and antimalarial agents.
Anticancer Activity
Numerous quinoline derivatives have been investigated for their anticancer properties.[1][2][3][4] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those involving receptor tyrosine kinases.[1][5]
Quantitative Data: Anticancer Activity of Quinoline Derivatives
The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines. It is important to note that these are examples from the broader class of quinoline derivatives and specific 2-(2-aminoethoxy) analogues would require dedicated screening.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | MCF-7 (Breast) | 15.16 | [6] |
| HepG-2 (Liver) | 18.74 | [6] | |
| A549 (Lung) | 18.68 | [6] | |
| Compound B | HL-60 (Leukemia) | 19.88 | [4] |
| U937 (Lymphoma) | 43.95 | [4] | |
| Compound 91b1 | A549 (Lung) | 15.38 | [7] |
| AGS (Gastric) | 4.28 | [7] | |
| KYSE150 (Esophageal) | 4.17 | [7] | |
| KYSE450 (Esophageal) | 1.83 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition
Quinoline derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[10][11][12] Targeted kinases include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and kinases in the PI3K/Akt/mTOR pathway.[1][2][5][13][14][15][16][17][18]
Signaling Pathway Diagram: EGFR and VEGFR Inhibition
The following diagram illustrates the general mechanism of how quinoline-based inhibitors can block downstream signaling by targeting receptor tyrosine kinases like EGFR and VEGFR.
Quantitative Data: Kinase Inhibitory Activity of Quinoline Derivatives
This table provides examples of the kinase inhibitory activity of various quinoline derivatives. Specific 2-(2-aminoethoxy) analogues would need to be tested in similar assays.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 27 | c-Met | 1.04 | [11] |
| Compound 28 | c-Met | 1.86 | [11] |
| Compound 72 | TβR-I | 51 | [11] |
| Compound 11d | VEGFR2 | 5490 | [18] |
| Compound 5a | EGFR | 71 | [19] |
| HER-2 | 31 | [19] |
Experimental Protocol: In Vitro Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.[6][20][21][22]
Materials:
-
Recombinant active kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) or a system for non-radioactive detection.
-
Kinase reaction buffer
-
This compound derivatives
-
96-well plates or filter plates
-
Phosphorimager or luminescence/fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific substrate, and the recombinant kinase.
-
Inhibitor Addition: Add the this compound derivatives at various concentrations. Include a no-inhibitor control and a positive control inhibitor. Pre-incubate for 10-15 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane). Wash the filters to remove unincorporated ATP.
-
Quantification: Quantify the amount of radiolabeled phosphate incorporated into the substrate using a phosphorimager. For non-radioactive methods, follow the kit manufacturer's instructions for detection (e.g., luminescence or fluorescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Neuroprotective and Antimalarial Applications
Quinoline derivatives have also been explored for their potential in treating neurodegenerative diseases and malaria.[14][23][24][25][26][27][28] Their mechanisms of action in these contexts can be diverse, including antioxidant properties, chelation of metal ions, and inhibition of parasitic enzymes.[24][25]
Quantitative Data: Antimalarial Activity of Quinoline Derivatives
The following table shows the antimalarial activity of selected quinoline derivatives against Plasmodium falciparum strains.
| Compound ID | P. falciparum Strain | IC₅₀ (µM) | Reference |
| Compound 17 | CQR PfW2 | 0.097 | [9] |
| Chloroquine | CQR PfW2 | 0.23 | [9] |
| Compound 160 | Pf3D7 (CQS) | 0.032 - 0.34 | [9] |
| PfW2 (CQR) | 0.032 - 0.34 | [9] | |
| Compound 40a | Pf3D7 (CQS) | 0.25 | [15] |
Experimental Workflow: Evaluation of Neuroprotective and Antimalarial Activity
Detailed protocols for neuroprotective assays (e.g., assessing protection against oxidative stress in neuronal cell lines) and antimalarial assays (e.g., SYBR Green I-based fluorescence assay for parasite growth inhibition) can be adapted from standard methodologies.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic and experimental protocols provided in this document offer a starting point for researchers to synthesize and evaluate these compounds for various targeted applications. Further optimization of the quinoline core and the aminoethoxy side chain can lead to the discovery of potent and selective molecules with improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cusabio.com [cusabio.com]
- 15. ClinPGx [clinpgx.org]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Two-Photon Fluorescence Imaging Using Quinoline-Based Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of quinoline-based probes in two-photon fluorescence imaging. This advanced imaging technique offers significant advantages for studying biological systems, including deeper tissue penetration, reduced phototoxicity, and lower autofluorescence, making it an invaluable tool in cellular biology and drug development.[1][2][3] Quinoline-based fluorescent probes, in particular, have demonstrated remarkable versatility and efficacy in monitoring various intracellular parameters and molecules.[1][2]
Applications of Quinoline-Based Two-Photon Probes
Quinoline derivatives have been successfully engineered to create a diverse palette of two-photon probes for imaging a range of biological analytes and conditions. Key applications include:
-
Viscosity Imaging: Monitoring changes in intracellular viscosity is crucial as it is linked to various cellular processes and diseases like Alzheimer's and atherosclerosis.[1] Quinoline-based probes have been designed to exhibit fluorescence enhancement with increasing viscosity, allowing for real-time imaging of viscosity in organelles such as mitochondria and lysosomes.[4][5][6]
-
Metal Ion Detection: Quinoline probes have been developed for the selective detection of various metal ions, which are vital for numerous biological functions but can be toxic at elevated levels. Specific probes are available for imaging zinc (Zn²⁺), copper (Cu²⁺), and mercury (Hg²⁺) ions.[7][8][9][10]
-
Reactive Species Sensing: Probes for detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS) like superoxide anion (O₂⁻) and nitric oxide (NO) have been synthesized.[11][12] These molecules play critical roles in cell signaling and pathophysiology.
-
Drug Tracking: The inherent fluorescence of some quinoline-based drugs or the modification of quinoline-containing bioactive molecules can be exploited to track their subcellular localization and mechanism of action.[13]
-
pH Sensing: Ratiometric quinoline probes have been designed to respond to changes in intracellular pH, a critical parameter in cellular homeostasis and disease progression.[1]
-
Lipid Droplet Imaging: Multiphoton fluorescent probes based on quinoline have been synthesized for the highly selective detection of lipid droplets in living cells.[3]
Quantitative Data of Selected Quinoline-Based Two-Photon Probes
The following table summarizes the photophysical properties of several quinoline-based two-photon probes described in the literature. This data is essential for selecting the appropriate probe and imaging parameters for a specific application.
| Probe Name | Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Two-Photon Cross Section (GM) | Reference |
| QL | Viscosity | ~410 | ~550 | Increases 28-fold with viscosity | Increases 15-fold with viscosity | [4] |
| QLS | Viscosity | ~410 | ~550 | Increases 37-fold with viscosity | Increases 16-fold with viscosity | [4] |
| QP2 | Zn²⁺ | ~370 | ~510 | Low, turns on with Zn²⁺ | Not specified | |
| QL1 | Cu²⁺ | Not specified | 492 | Not specified | Not specified | [7] |
| QL2 | Cu²⁺ | Not specified | 508 | Not specified | Not specified | [7] |
| Probe L | Hg²⁺ | Not specified | Blue emission with Hg²⁺ | Not specified | Not specified | [8] |
| RM-581-Fluo | Drug Tracking | 365 | 454 (pH 4.0), 505 (pH 7.3) | Not specified | Not specified | [13] |
| QZn | Zn²⁺ | ~410 | Not specified | Not specified | 51 | [9] |
| QNO | Nitric Oxide | ~405 | Not specified | Not specified | 52 | [11] |
| HQ | Superoxide Anion | Not specified | Not specified | Not specified | Not specified | [12] |
| CMTP-1 | Viscosity & MAO-A | 445 | Not specified | Not specified | Not specified | [5][6] |
Experimental Protocols
General Protocol for Two-Photon Microscopy Imaging
This protocol provides a general framework for using a two-photon microscope for cellular imaging. Specific parameters will need to be optimized based on the probe, cell type, and experimental goals.
-
Microscope Setup:
-
Power on the laser, microscope, and associated electronics. Allow the laser to warm up for the recommended time to ensure stable output.
-
Set the excitation wavelength on the Ti:Sapphire laser according to the two-photon absorption spectrum of the quinoline-based probe.[14] This is typically in the near-infrared (NIR) range (700-1000 nm).[15]
-
Select the appropriate objective for your sample (e.g., a high numerical aperture water-immersion objective for live-cell imaging).[14]
-
-
Sample Preparation:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Probe Loading: Incubate the cells with the quinoline-based probe at a predetermined concentration (typically in the low micromolar range) in cell culture medium for a specific duration. The optimal loading time and concentration should be determined empirically to maximize signal and minimize toxicity.
-
Washing: Gently wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove excess probe.
-
Mounting: Add fresh medium to the cells and mount the dish/slide on the microscope stage. If using a live-cell imaging chamber, ensure temperature, humidity, and CO₂ levels are maintained.
-
-
Image Acquisition:
-
Bring the sample into focus using the eyepieces or a camera in widefield mode.
-
Switch to the two-photon excitation mode.
-
Adjust the laser power to the minimum level necessary to obtain a clear image, in order to reduce phototoxicity and photobleaching.[15]
-
Set the detector (photomultiplier tube, PMT) gain and offset to optimize the signal-to-noise ratio.
-
Acquire images or time-lapse series as required by the experimental design. For 3D imaging, acquire a Z-stack of images.
-
Protocol for Imaging Mitochondrial Viscosity with a Quinoline-Based Probe
This protocol is adapted from methodologies for imaging viscosity changes in mitochondria.[4][5][6]
-
Cell Preparation:
-
Probe Incubation:
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Co-localization (Optional):
-
To confirm mitochondrial localization, co-stain with a commercially available mitochondrial tracker (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.
-
-
Imaging:
-
Wash the cells twice with fresh medium.
-
Mount the dish on the two-photon microscope stage equipped with a live-cell imaging chamber.
-
Excite the quinoline probe at the appropriate NIR wavelength (e.g., 800-820 nm).
-
Collect the fluorescence emission in the appropriate channel (e.g., 500-600 nm).
-
Induce changes in mitochondrial viscosity if desired (e.g., by treating with an apoptosis-inducing agent like staurosporine) and acquire time-lapse images.
-
-
Data Analysis:
-
Quantify the fluorescence intensity changes in the mitochondrial regions of interest over time. An increase in fluorescence intensity typically correlates with an increase in viscosity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to two-photon imaging with quinoline-based probes.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A multi-photon fluorescent probe based on quinoline groups for the highly selective and sensitive detection of lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two quinoline-based two-photon fluorescent probes for imaging of viscosity in subcellular organelles of living HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAOâA with High-Throughput Inhibitor Screening [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A two-photon fluorescent probe for exogenous and endogenous superoxide anion imaging in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. extranet.fredhutch.org [extranet.fredhutch.org]
- 15. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(2-Aminoethoxy)quinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Aminoethoxy)quinoline.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. The general strategy involves the initial synthesis of a suitable quinoline precursor, either 2-hydroxyquinoline or 2-chloroquinoline. This is followed by the attachment of the 2-aminoethoxy side chain, commonly via a Williamson ether synthesis. Due to the reactivity of the primary amine on the ethanolamine, a protection/deprotection strategy is often necessary to prevent side reactions.
A common and effective approach involves the following key stages:
-
Synthesis of a 2-Substituted Quinoline Precursor: Preparation of either 2-hydroxyquinoline or 2-chloroquinoline.
-
Protection of 2-Aminoethanol: The amino group of 2-aminoethanol (ethanolamine) is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent its reaction in the subsequent etherification step.
-
Williamson Ether Synthesis: The protected amino-alcohol is coupled with the quinoline precursor to form the ether linkage.
-
Deprotection: The protecting group is removed from the amino group to yield the final product, this compound.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.
I. Synthesis of 2-Chloroquinoline Precursor
Question: I am having trouble synthesizing 2-chloroquinoline from 2-hydroxyquinoline. What are the common issues?
Answer: The conversion of 2-hydroxyquinoline to 2-chloroquinoline is a nucleophilic substitution reaction, typically carried out using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Common problems include incomplete reaction, side product formation, and difficult purification.
Troubleshooting Tips:
-
Incomplete Reaction:
-
Ensure the reagents are pure and dry. Moisture can quench the chlorinating agent.
-
The reaction often requires heating. Ensure the reaction temperature is maintained appropriately, as specified in the protocol.
-
An excess of the chlorinating agent may be necessary to drive the reaction to completion.
-
-
Side Product Formation:
-
Overheating can lead to the formation of undesired byproducts. Careful temperature control is crucial.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Difficult Purification:
-
After the reaction, the excess chlorinating agent must be carefully quenched, usually by pouring the reaction mixture onto ice.
-
The crude product can be purified by recrystallization or column chromatography.
-
II. Protection of 2-Aminoethanol
Question: What is the best way to protect the amino group of 2-aminoethanol, and what problems might I encounter?
Answer: The tert-butoxycarbonyl (Boc) group is the most common and effective protecting group for amines in this context.[1][2] The protection is typically achieved by reacting 2-aminoethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Troubleshooting Tips:
-
Low Yield of N-Boc-2-aminoethanol:
-
Ensure the stoichiometry is correct. A slight excess of Boc₂O may be used.
-
The choice of base is important. Common bases include sodium bicarbonate, triethylamine (TEA), or sodium hydroxide.[1][2]
-
The reaction is usually performed at room temperature. Ensure adequate stirring to maintain a homogenous reaction mixture.
-
-
Presence of Di-Boc Protected Product:
-
While less common for primary amines, over-protection can occur. Using the correct stoichiometry of Boc₂O can minimize this.
-
III. Williamson Ether Synthesis
Question: My Williamson ether synthesis to couple N-Boc-2-aminoethanol with 2-chloroquinoline is giving a low yield. What could be the problem?
Answer: The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and an alkyl halide.[3][4] In this case, it's a nucleophilic aromatic substitution (SₙAr) on the electron-deficient quinoline ring. Low yields can result from several factors.
Troubleshooting Tips:
-
Choice of Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of N-Boc-2-aminoethanol to form the alkoxide. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a common choice.[4]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition or side reactions. Optimization of the reaction temperature is key.
-
Competing Elimination Reaction: Although less of a concern with a primary alcohol derivative, elimination reactions can sometimes compete with substitution. Using a less sterically hindered base can favor the desired Sₙ2/SₙAr pathway.
-
N-Alkylation Side Reaction: The nitrogen atom of the quinoline ring can potentially undergo alkylation, though this is less likely at the 2-position due to electronic effects. If this is suspected, analysis of the crude product by NMR or mass spectrometry can help identify such byproducts.
Question: Can I use 2-hydroxyquinoline directly in the Williamson ether synthesis?
Answer: While it is possible to deprotonate 2-hydroxyquinoline to form the corresponding alkoxide, 2-chloroquinoline is generally a better electrophile for this reaction. The chloro group is a better leaving group in nucleophilic aromatic substitution on the electron-deficient quinoline ring.
IV. Deprotection of the Boc Group
Question: I am having difficulty removing the Boc protecting group without affecting the rest of the molecule. What are the recommended conditions?
Answer: The Boc group is typically removed under acidic conditions.[1][2] The most common reagents are trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][2][4]
Troubleshooting Tips:
-
Incomplete Deprotection:
-
Ensure a sufficient excess of acid is used.
-
The reaction is usually fast at room temperature, but gentle heating may be required in some cases. Monitor the reaction by TLC or LC-MS.
-
-
Product Degradation:
-
If the product is sensitive to strong acids, milder deprotection conditions can be explored.
-
Careful workup is necessary to neutralize the acid and isolate the free amine. This often involves washing with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
-
Formation of TFA or HCl salt: The final product will be isolated as its corresponding salt after acidic workup. If the free base is required, a neutralization step is necessary.
V. Purification of this compound
Question: How can I effectively purify the final product?
Answer: The purification of the final product can be challenging due to the presence of the basic amino group.
Troubleshooting Tips:
-
Column Chromatography: Silica gel chromatography can be used, but the basicity of the amine can lead to tailing and poor separation. It is often necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Acid-Base Extraction: An acid-base extraction can be a powerful purification technique. The basic product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free base can be regenerated by making the aqueous layer basic and extracting with an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Distillation: For liquid products, vacuum distillation may be an option, although the high boiling point of this compound might make it challenging.
Quantitative Data Summary
Table 1: Typical Reagents and Conditions for Boc Protection of 2-Aminoethanol
| Reagent | Molar Equivalent | Solvent | Base | Temperature (°C) | Reaction Time (h) |
| 2-Aminoethanol | 1.0 | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to 25 | 2-4 |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 |
Table 2: General Conditions for Williamson Ether Synthesis
| Quinoline Precursor | Amino Alcohol Derivative | Molar Equivalents (Amino Alcohol) | Base | Solvent | Temperature (°C) | Reaction Time (h) |
| 2-Chloroquinoline | N-Boc-2-aminoethanol | 1.2 - 1.5 | Sodium Hydride (NaH) | DMF or THF | 60-80 | 12-24 |
Table 3: Common Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Reaction Time (h) |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM | Dichloromethane (DCM) | 0 to 25 | 1-3 |
| Hydrochloric Acid (HCl) | 4M in Dioxane | Dioxane | 25 | 2-4 |
Experimental Protocols
Protocol 1: Synthesis of N-(2-hydroxyethyl)carbamic acid tert-butyl ester (N-Boc-2-aminoethanol)
-
To a stirred solution of 2-aminoethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of tert-butyl (2-(quinolin-2-yloxy)ethyl)carbamate
-
To a suspension of sodium hydride (NaH) (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add a solution of N-Boc-2-aminoethanol (1.2 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloroquinoline (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound (Boc Deprotection)
-
Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) at 0 °C.[1]
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine or ammonia) or by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the Williamson ether synthesis step.
References
Technical Support Center: Troubleshooting Fluorescence Quenching with 2-(2-Aminoethoxy)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Aminoethoxy)quinoline. The following information is designed to help you identify and resolve common issues related to fluorescence quenching in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its fluorescent properties?
This compound is a quinoline derivative. Quinoline and its derivatives are heterocyclic aromatic compounds known for their fluorescence properties, which are utilized in the development of fluorescent probes and chemosensors.[1] The fluorescence of quinoline compounds is influenced by factors such as the solvent environment, pH, and interactions with other molecules.[2][3][4] The aminoethoxy group can influence the compound's solubility and its binding characteristics in biological systems.
Q2: My this compound solution is not fluorescing as expected. What are the possible causes?
Several factors can lead to lower than expected fluorescence intensity. These can be broadly categorized as issues with the compound itself, the experimental environment, or the presence of quenching agents.[3][5] Specific factors include:
-
Compound Integrity: Degradation of the compound due to improper storage or handling.
-
Solvent Effects: The polarity of the solvent can significantly impact fluorescence quantum yield.[2]
-
pH of the Solution: The protonation state of the quinoline nitrogen can alter fluorescence.[4]
-
Presence of Quenchers: Contaminants or components of your buffer system could be quenching the fluorescence.
-
Concentration Effects: At high concentrations, you may observe self-quenching or inner filter effects.[5]
Q3: What are the common mechanisms of fluorescence quenching that can affect my experiments with this compound?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. The primary mechanisms are:
-
Dynamic (Collisional) Quenching: This occurs when the fluorophore in its excited state collides with a quencher molecule, leading to non-radiative decay.[6] This process is dependent on the concentration of the quencher and the temperature.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[7]
-
Förster Resonance Energy Transfer (FRET): This is a distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor molecule.[8]
Understanding the quenching mechanism is crucial for accurate data interpretation.
Troubleshooting Guides
Problem 1: No or Very Low Fluorescence Signal
If you are observing a complete lack of or a very weak fluorescent signal from your this compound solution, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for no or low fluorescence signal.
Detailed Steps & Explanations
-
Verify Instrument Settings: Ensure the excitation and emission wavelengths are correctly set for this compound. Consult the literature for typical values for similar quinoline derivatives.
-
Assess Compound Integrity: Check the age and storage conditions of your compound. Visually inspect for any discoloration or precipitation.
-
Prepare a Fresh Stock Solution: If there is any doubt about the compound's integrity, prepare a fresh stock solution from a new vial if possible.
-
Test in Different Solvents: The fluorescence of quinoline derivatives can be highly sensitive to the solvent environment.[2] Test the fluorescence in a range of solvents with varying polarities.
-
Measure and Adjust pH: The fluorescence of quinolines can be enhanced by protonation.[4] Ensure your buffer pH is appropriate. For some quinolines, acidic conditions can increase fluorescence intensity.
-
Degas Solution: Dissolved oxygen is a known dynamic quencher of fluorescence.[5] Degassing your solution by bubbling with an inert gas (e.g., nitrogen or argon) can sometimes restore the signal.
Problem 2: Gradual Decrease in Fluorescence Signal Over Time (Photobleaching)
Photobleaching is the irreversible photochemical destruction of a fluorophore.
Mitigation Strategies
-
Reduce Excitation Light Intensity: Use neutral density filters or reduce the lamp power.
-
Minimize Exposure Time: Limit the duration the sample is exposed to the excitation light.
-
Use Antifade Reagents: For microscopy applications, consider using a commercially available antifade mounting medium.
Problem 3: Unexpected Fluorescence Quenching in the Presence of Other Molecules
If you observe a decrease in fluorescence upon adding another substance to your solution, this indicates a quenching interaction.
Experimental Protocol to Characterize Quenching
This protocol will help you determine the nature of the quenching (dynamic vs. static) using Stern-Volmer analysis.
-
Prepare a series of solutions:
-
Keep the concentration of this compound constant.
-
Create a series of solutions with increasing concentrations of the potential quencher.
-
-
Measure Fluorescence Intensity:
-
For each solution, measure the fluorescence intensity (F) at the emission maximum.
-
Also, measure the fluorescence intensity of a solution containing only this compound (F₀).
-
-
Data Analysis (Stern-Volmer Plot):
-
Plot F₀/F versus the concentration of the quencher ([Q]).
-
For dynamic quenching, the plot should be linear, and the slope is the Stern-Volmer constant (Ksv).[9]
-
An upward curvature in the plot can suggest a combination of static and dynamic quenching.
-
Signaling Pathway Analysis (Hypothetical)
In a biological context, this compound could be designed as a probe where its fluorescence is quenched upon binding to a specific target, such as a metal ion or a protein.
Caption: Hypothetical signaling pathway showing fluorescence quenching upon target binding.
Quantitative Data Summary
The following table summarizes hypothetical Stern-Volmer constants for the quenching of this compound by different quenchers to illustrate how such data might be presented.
| Quencher | Quenching Mechanism | Stern-Volmer Constant (Ksv) [M⁻¹] | Notes |
| Iodide (I⁻) | Collisional (Dynamic) | 150 | Efficient quenching in aqueous solutions. |
| Copper (Cu²⁺) | Static/Complexation | 5.0 x 10⁴ | High affinity, leading to strong quenching. |
| Tryptophan | Dynamic/Static | 85 | Quenching can occur via FRET or collisional mechanisms. |
Note: These are example values. Actual Ksv values must be determined experimentally.
Key Experimental Protocols
Standard Fluorescence Measurement Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution to the desired final concentration in your experimental buffer. Ensure the final solvent concentration is low and consistent across all samples.
-
-
Instrumentation Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission wavelengths. For quinoline derivatives, excitation is often in the UV range (e.g., 310-350 nm) and emission in the blue region (e.g., 400-500 nm).[9] These must be determined empirically.
-
Optimize the excitation and emission slit widths to balance signal intensity and spectral resolution.
-
-
Measurement:
-
Blank the instrument with the experimental buffer.
-
Place the cuvette with your sample in the sample holder.
-
Acquire the emission spectrum.
-
Record the fluorescence intensity at the emission maximum.
-
By following these guidelines and protocols, you should be able to effectively troubleshoot fluorescence quenching issues with this compound and obtain reliable and reproducible experimental data.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FACTORS INFLUENCING FLUORESCENCE INTENSITY | PPTX [slideshare.net]
- 4. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of 2-(2-Aminoethoxy)quinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 2-(2-Aminoethoxy)quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low aqueous solubility. What are the primary reasons for this?
A1: The limited aqueous solubility of your this compound derivative likely stems from a combination of factors inherent to its molecular structure. The quinoline core is a large, hydrophobic bicyclic aromatic system. While the aminoethoxy side chain introduces some polarity, the overall lipophilicity of the molecule often dominates, leading to poor interaction with water molecules. Intermolecular forces in the solid state, such as crystal lattice energy, can also significantly hinder the dissolution process.
Q2: What are the most common initial strategies to improve the solubility of my compound?
A2: For initial screening, several straightforward methods can be employed:
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pH Adjustment: As quinoline derivatives are often basic, adjusting the pH of the aqueous medium to be more acidic can protonate the nitrogen atoms, forming a more soluble salt in situ.
-
Co-solvents: The use of water-miscible organic solvents, such as ethanol, propylene glycol, or polyethylene glycol (PEG), can disrupt the hydrophobic interactions between the compound and water, thereby increasing solubility.
-
Salt Formation: Synthesizing a stable salt form of your derivative is a widely used and effective technique to significantly enhance aqueous solubility.
Q3: Can I use cyclodextrins to improve the solubility of my this compound derivative?
A3: Yes, cyclodextrins are a viable option. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. Your lipophilic quinoline derivative can form an inclusion complex with the cyclodextrin, where the hydrophobic part of your molecule is encapsulated within the cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to increased overall solubility. Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Q4: When should I consider more advanced techniques like nanosuspensions?
A4: Nanosuspensions are a suitable strategy when simpler methods like pH adjustment, co-solvents, or salt formation do not provide the desired level of solubility or if you are facing challenges with the stability of the formulated compound. Nanosuspensions involve reducing the particle size of the drug to the sub-micron range, which significantly increases the surface area-to-volume ratio, leading to a higher dissolution rate. This technique is particularly useful for compounds intended for oral or parenteral administration where rapid dissolution is crucial for bioavailability.
Troubleshooting Guides
Issue 1: The synthesized salt of my this compound derivative is not stable and precipitates out of solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Common Ion Effect | If using a buffer to maintain pH, the buffer ions may be the same as the counter-ion of your salt, leading to precipitation. | Switch to a buffer system with different ions. |
| Incorrect pH | The pH of the solution may not be optimal for maintaining the salt in its ionized form. | Determine the pKa of your compound and ensure the pH of the solution is at least 2 units below the pKa for a basic drug. |
| Low Intrinsic Solubility of the Salt | The salt form itself may have limited solubility under the experimental conditions. | Screen a variety of counter-ions to form different salts. Some salts will have higher intrinsic solubility than others. |
| Disproportionation | The salt may be converting back to the less soluble free base form. | Re-evaluate the pKa of the parent compound and the chosen counter-ion. A larger pKa difference can lead to a more stable salt. |
Issue 2: Cyclodextrin complexation is not significantly improving solubility.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Fit in the Cyclodextrin Cavity | The size and shape of your derivative may not be optimal for inclusion in the specific cyclodextrin being used. | Experiment with different types of cyclodextrins (e.g., α-, β-, γ-cyclodextrin) and their derivatives (e.g., HP-β-CD, sulfobutylether-β-cyclodextrin) which have different cavity sizes. |
| Insufficient Cyclodextrin Concentration | The concentration of cyclodextrin may be too low to effectively encapsulate the drug molecules. | Increase the concentration of the cyclodextrin in a stepwise manner and measure the corresponding increase in drug solubility to determine the optimal ratio. |
| Competition from Other Molecules | Components of your formulation buffer or media may be competing with your drug for the cyclodextrin cavity. | Simplify the formulation as much as possible during initial solubility screening to avoid competitive binding. |
| Aggregation of Cyclodextrins | At high concentrations, some cyclodextrins can self-aggregate, which may reduce their effectiveness. | Characterize the aggregation behavior of the cyclodextrin under your experimental conditions using techniques like dynamic light scattering. |
Data Presentation: Estimated Solubility Enhancement
The following table provides an estimated overview of the potential improvements in aqueous solubility for a model this compound derivative using various techniques. These values are illustrative and will vary depending on the specific substitutions on the quinoline ring.
| Method | Starting Material | Solubility (µg/mL) | Fold Increase (Approx.) |
| Baseline | This compound Derivative (Free Base) | ~ 5 | - |
| pH Adjustment | Free Base in pH 2 buffer | ~ 500 | ~ 100x |
| Salt Formation | Hydrochloride Salt | ~ 2,000 | ~ 400x |
| Cyclodextrin Complexation | Complex with HP-β-CD | ~ 150 | ~ 30x |
| Nanosuspension | Nanosized Drug Particles | > 10,000 (effective concentration) | > 2000x |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of the this compound derivative to a known volume of the desired aqueous medium (e.g., water, buffer of a specific pH) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the supernatant.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Milling Slurry: Prepare a slurry containing the this compound derivative (e.g., 5% w/v), a stabilizer (e.g., 1% w/v of a poloxamer or lecithin), and purified water.
-
Milling: Add the slurry and milling media (e.g., yttria-stabilized zirconium oxide beads) to a milling chamber.
-
Particle Size Reduction: Mill the slurry at a controlled temperature for a specified duration (e.g., 24-48 hours). The milling process breaks down the coarse drug particles into nanoparticles.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Analyze the particle size and distribution of the nanosuspension using techniques like Dynamic Light Scattering (DLS). The solid-state of the drug particles can be assessed using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Quinoline Derivatives as PI3K/Akt/mTOR Inhibitors
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for improving aqueous solubility.
stability issues of 2-(2-Aminoethoxy)quinoline in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2-Aminoethoxy)quinoline in various solvents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work involving this compound.
Issue 1: Unexpected Degradation of this compound in Solution
Symptoms:
-
Loss of parent compound peak intensity in HPLC analysis over time.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Change in the color or clarity of the solution.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Solvent-Induced Degradation | Certain solvents can promote degradation. For instance, protic solvents may participate in hydrolysis, while others might contain impurities that catalyze degradation. Solution: Evaluate the stability of this compound in a range of solvents with varying polarities and proticities (e.g., Acetonitrile, Methanol, Dichloromethane, Dimethyl Sulfoxide). Refer to the Solvent Stability Data table below for guidance. |
| pH Effects | The stability of the aminoethoxy side chain and the quinoline ring can be pH-dependent. Acidic or basic conditions can lead to hydrolysis or other degradation pathways. Solution: Buffer the solution to a neutral pH if compatible with your experimental design. If a specific pH is required, conduct a pH stability profile to identify the optimal pH range for stability. |
| Oxidation | The quinoline ring system and the primary amine in the aminoethoxy group can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.[1] Solution: Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). Consider the addition of an antioxidant if it does not interfere with your experiment. |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation of aromatic systems like quinoline.[1] Solution: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions. |
| Thermal Degradation | Elevated temperatures can accelerate degradation kinetics. Solution: Store stock solutions and experimental samples at appropriate low temperatures (e.g., 2-8 °C or -20 °C). Avoid prolonged exposure to high temperatures during experimental procedures. |
Experimental Workflow for Investigating Degradation:
Issue 2: Inconsistent Results in Quantitative Analysis
Symptoms:
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Poor reproducibility of peak areas for this compound between injections or experiments.
-
Shifting retention times in HPLC.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Stock Solution Instability | The compound may be degrading in the stock solution over time, leading to lower concentrations in subsequent experiments. Solution: Prepare fresh stock solutions for each experiment. If storing stock solutions, validate their stability over the intended storage period and conditions. Refer to the Stock Solution Stability Guidelines below. |
| Adsorption to Surfaces | The compound may adsorb to glass or plastic surfaces, especially at low concentrations, leading to variable recovery. Solution: Use silanized glassware or low-adsorption vials. Include a small percentage of a competing amine (e.g., triethylamine) in the mobile phase if compatible with the analytical method. |
| Incomplete Dissolution | The compound may not be fully dissolved in the chosen solvent, leading to inaccurate concentrations. Solution: Ensure complete dissolution by vortexing and/or sonicating. Visually inspect for any particulate matter before use. |
| Chromatographic Issues | Problems with the HPLC system, such as leaks, inconsistent mobile phase composition, or column degradation, can cause inconsistent results.[2][3][4][5] Solution: Perform regular HPLC system maintenance. Ensure the mobile phase is well-mixed and degassed. Use a guard column to protect the analytical column. Refer to the HPLC Troubleshooting section in the FAQs. |
Quantitative Data Summary
The following tables provide illustrative stability data for this compound based on typical degradation profiles for similar compounds. Note: This data is for demonstration purposes and should be confirmed by internal experiments.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours
| Solvent | Polarity Index | % Parent Compound Remaining (24h) | % Parent Compound Remaining (48h) | Major Degradation Products |
| Acetonitrile | 5.8 | >99% | >99% | Not Detected |
| Methanol | 5.1 | 98% | 96% | Hydroxylated quinoline |
| Dichloromethane | 3.1 | >99% | >99% | Not Detected |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 95% | 90% | Oxidized quinoline species |
| Water (pH 7) | 10.2 | 97% | 94% | Hydrolysis of ether linkage |
Table 2: Forced Degradation of this compound
| Stress Condition | % Parent Compound Remaining | Major Degradation Products Identified |
| 0.1 M HCl (60°C, 24h) | 85% | Cleavage of the aminoethoxy side chain |
| 0.1 M NaOH (60°C, 24h) | 92% | Quinolin-2-one derivatives |
| 3% H₂O₂ (RT, 24h) | 78% | N-oxide and hydroxylated quinoline |
| UV Light (254 nm, 24h) | 89% | Photodimers, quinolin-2-one |
| Heat (80°C, 48h) | 96% | Minor oxidative products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.[6][7][8][9][10]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Transfer 1 mL of the stock solution to a transparent vial and expose it to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and placed alongside.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in acetonitrile for analysis.
-
Analysis: Analyze all samples and a non-degraded control by a stability-indicating HPLC-UV method. Characterize significant degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm and 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound?
A1: Based on the structure, the most probable degradation pathways include:
-
Oxidation: The quinoline ring can be oxidized to form N-oxides or hydroxylated derivatives. The primary amine of the aminoethoxy group is also susceptible to oxidation.
-
Hydrolysis: The ether linkage in the aminoethoxy side chain can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Photodegradation: The aromatic quinoline ring can undergo various photochemical reactions upon exposure to light, potentially leading to dimerization or the formation of quinolin-2-one derivatives.
Potential Degradation Pathways Diagram:
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, we recommend the following:
-
Solvent: Use a high-purity, aprotic solvent such as acetonitrile or dichloromethane.
-
Preparation: Prepare solutions fresh for each experiment if possible. If storage is necessary, use amber glass vials with PTFE-lined caps.
-
Storage: Store solutions at -20°C, protected from light. Before use, allow the solution to warm to room temperature and vortex briefly. A general guideline for stock solution stability is provided in the table below.
Table 3: Stock Solution Stability Guidelines (1 mg/mL in Acetonitrile)
| Storage Condition | Recommended Maximum Storage Duration |
| Room Temperature (25°C), Exposed to Light | < 8 hours |
| Room Temperature (25°C), Protected from Light | 24 hours |
| Refrigerated (2-8°C), Protected from Light | 1 week |
| Frozen (-20°C), Protected from Light | 1 month |
Q3: My HPLC chromatogram shows peak tailing for this compound. What can I do?
A3: Peak tailing for basic compounds like this compound is often due to interactions with residual silanol groups on the silica-based column packing. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with formic or trifluoroacetic acid) will protonate the amine, which can reduce silanol interactions.
-
Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase (e.g., 0.1%) to block the active silanol sites.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize silanol interactions.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing the issue.
Q4: How can I confirm the identity of a suspected degradation product?
A4: The most effective way to identify unknown peaks is through Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).
-
LC-MS (HRMS): Provides an accurate mass of the unknown peak, allowing you to propose a molecular formula.
-
LC-MS/MS: Fragments the molecule of interest and provides a fragmentation pattern. This pattern can be compared to the fragmentation of the parent compound to elucidate the structure of the degradation product.
Logical Flow for Degradant Identification:
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. mastelf.com [mastelf.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmadekho.com [pharmadekho.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tepnelpharmaservices.com [tepnelpharmaservices.com]
Technical Support Center: Regioselective Synthesis of Quinoline Derivatives
Welcome to the technical support center for the regioselective synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides & FAQs
This section provides practical solutions to common problems encountered in the regioselective synthesis of quinolines, focusing on widely used methods such as the Friedländer, Skraup, Doebner-von Miller, and Combes syntheses.
Friedländer Synthesis
Q1: My Friedländer reaction with an unsymmetrical ketone is giving a mixture of regioisomers. How can I improve the regioselectivity?
A1: Achieving high regioselectivity in the Friedländer synthesis with unsymmetrical ketones is a common challenge.[1][2] The outcome is often a mixture of the linear and angularly fused quinoline products. Here are several strategies to enhance the selectivity for the desired isomer:
-
Steric Hindrance: The reaction generally favors the attack of the aniline's amino group on the less sterically hindered carbonyl group of the diketone or the less substituted α-carbon of the ketone.[3] You can try to use a ketone with a bulky substituent to direct the cyclization.
-
Electronic Effects: Electron-withdrawing groups on the aniline ring can influence the regioselectivity. Experiment with different substituted anilines to see how it impacts the isomer ratio.
-
Catalyst Choice: The choice of catalyst can significantly impact regioselectivity.
-
Acid Catalysis: Brønsted acids like p-toluenesulfonic acid and Lewis acids are commonly used.[1][4] The acidity of the medium can affect the rate of the competing reaction pathways.
-
Base Catalysis: Bases like potassium hydroxide or sodium ethoxide can also be employed. The nature of the base can influence which enolate of the unsymmetrical ketone is formed preferentially.
-
Metal Catalysts: The use of certain metal catalysts has been reported to improve regioselectivity.[5]
-
-
Reaction Conditions: Temperature and solvent can play a crucial role. Systematically varying these parameters can help optimize the reaction for a single isomer.
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can effectively control the regioselectivity.[6]
-
Use of Ionic Liquids: Ionic liquids have been shown to promote regiospecificity in the Friedländer annulation.[7]
Q2: I am observing low yields in my Friedländer synthesis. What are the possible reasons and solutions?
A2: Low yields in the Friedländer synthesis can be attributed to several factors:
-
Harsh Reaction Conditions: Traditional methods often require high temperatures and strong acids or bases, which can lead to side reactions and degradation of starting materials or products.[6] Consider using milder conditions, such as catalysis with gold compounds, which can allow the reaction to proceed at lower temperatures.[6]
-
Side Reactions: Aldol condensation of the ketone with itself can be a significant side reaction, especially under basic conditions.[6] To mitigate this, you can use the imine analog of the o-aminoaryl ketone.[6]
-
Poor Reactivity of Substrates: Electron-rich or sterically hindered substrates may exhibit lower reactivity, leading to incomplete conversion.[8] In such cases, longer reaction times or more forcing conditions might be necessary.
-
Purification Losses: Quinolines can sometimes be challenging to purify, leading to apparent low yields. Optimize your purification protocol to minimize losses.
Skraup & Doebner-von Miller Syntheses
Q1: My Skraup/Doebner-von Miller reaction is producing the undesired regioisomer. How can I control the regioselectivity?
A1: The regioselectivity in Skraup and Doebner-von Miller syntheses is a well-documented challenge, particularly with substituted anilines.[1] The "standard" regiochemistry often leads to 2-substituted quinolines.[9][10] However, it is possible to influence the outcome:
-
Substituent Effects on Aniline: The position of substituents on the aniline ring plays a critical role. For meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is often obtained. The electronic nature of the substituent will influence the position of electrophilic attack on the aromatic ring.
-
Reversal of Regiochemistry: It has been demonstrated that the regiochemistry can be reversed to favor the formation of 4-substituted quinolines. This can be achieved by using α,β-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[9][10][11] The proposed mechanism involves a 1,2-addition of the aniline to form a Schiff's base intermediate, followed by cyclization.[9][11]
-
Reaction Conditions: The choice of acid catalyst and solvent system can dramatically affect the ratio of regioisomers. For instance, using TFA alone has been shown to favor the formation of 2-carboxy-4-arylquinolines, while other acid/solvent combinations may yield different results.[9]
Q2: The Skraup reaction is notoriously vigorous and difficult to control. Are there any modifications to improve safety and yield?
A2: Yes, the exothermic nature of the Skraup synthesis is a significant safety concern. Several modifications have been developed to make the reaction more manageable:
-
Moderating Agents: The addition of ferrous sulfate or boric acid can help to control the reaction rate and prevent it from becoming too violent.
-
Use of Acrolein Diethyl Acetal: Instead of generating acrolein in situ from glycerol, which is a highly exothermic process, using acrolein diethyl acetal can lead to a more controlled reaction.[12]
-
Flow Chemistry: Performing the reaction in a continuous flow reactor allows for better temperature control and safer handling of the exothermic process.
Combes Synthesis
Q1: What factors determine the regioselectivity in the Combes quinoline synthesis?
A1: The Combes synthesis involves the condensation of an aniline with a β-diketone.[3][13] The regioselectivity of the subsequent acid-catalyzed cyclization is influenced by both steric and electronic effects.[3]
-
Steric Effects: The bulkiness of the substituents on both the aniline and the β-diketone plays a significant role in determining the preferred regioisomer.[3] Larger groups will favor cyclization pathways that minimize steric hindrance.
-
Electronic Effects: The electronic properties of the substituents on the aniline ring affect the nucleophilicity of the aromatic ring and can direct the electrophilic aromatic substitution step of the cyclization.
-
Catalyst: While concentrated sulfuric acid is commonly used, other catalysts like polyphosphoric acid have also been employed and may influence the regioselectivity.[3][13]
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Regioselectivity of a Skraup-Doebner-Von Miller Type Reaction
| Entry | Catalyst (mol%) | Solvent | Product Ratio (3a:4a) | Yield of 3a (%) |
| 1 | Hf(OTf)₄ (10) | Dichloromethane | 18:44 | 18 |
| 2 | HCl | - | - | - |
| 3 | HCl (gas) | Dichloromethane | - | - |
| 4 | H₂SO₄ | - | - | - |
| 5 | TFA | Dichloromethane | 35:21 | 35 |
| 6 | TFA | Toluene | 42:15 | 42 |
| 7 | TFA (neat) | - | - | 80 |
Data adapted from a study on the reversal of regiochemistry.[9] '3a' represents the 2-carboxy-4-phenylquinoline and '4a' represents the 2-phenyl-4-carboxyquinoline.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Carboxy-4-arylquinolines (Reversed Skraup-Doebner-Von Miller)
This protocol is adapted from a method demonstrating the reversal of standard regiochemistry.[9]
Materials:
-
Aniline derivative (1.0 eq)
-
γ-Aryl-β,γ-unsaturated α-ketoester (2.0 eq)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of the aniline derivative (0.2 mmol) in TFA (2 mL), add the γ-aryl-β,γ-unsaturated α-ketoester (0.4 mmol).
-
Reflux the reaction mixture for the time specified in the original literature (typically several hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-carboxy-4-arylquinoline.
Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. X-ray crystallography can provide unambiguous structural determination.[9][11]
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting and improving regioselectivity in quinoline synthesis.
Simplified Mechanism of Friedländer Synthesis
Caption: A simplified flowchart illustrating the key steps in the Friedländer synthesis of quinolines.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal | Semantic Scholar [semanticscholar.org]
- 13. iipseries.org [iipseries.org]
Technical Support Center: Preventing Photobleaching of 2-(2-Aminoethoxy)quinoline
Welcome to the technical support center for the fluorescent probe 2-(2-Aminoethoxy)quinoline. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent photobleaching during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for imaging this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light. When this compound is exposed to excitation light during fluorescence microscopy, it can undergo chemical changes that render it unable to fluoresce. This leads to a gradual fading of the fluorescent signal, which can compromise the quality and quantitative accuracy of your images, especially during time-lapse experiments or when imaging low-abundance targets.
Q2: What are the main factors that contribute to the photobleaching of this compound?
A2: Several factors can accelerate the photobleaching of your quinoline probe:
-
High-Intensity Illumination: Using a brighter excitation light source than necessary is a primary cause of photobleaching.
-
Prolonged Exposure Time: The longer the sample is exposed to the excitation light, the more photobleaching will occur.
-
Presence of Oxygen: Molecular oxygen can react with the excited fluorophore, leading to its degradation.
-
Suboptimal Environmental Conditions: The pH and chemical composition of the mounting medium can influence the photostability of the fluorophore.
Q3: How can I minimize photobleaching when imaging this compound?
A3: A multi-faceted approach is most effective in minimizing photobleaching:
-
Optimize Imaging Parameters: Reduce the intensity of the excitation light to the lowest level that provides a sufficient signal-to-noise ratio. Minimize the exposure time for each image captured.
-
Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium. These reagents are designed to scavenge for reactive oxygen species and protect the fluorophore from photodamage.
-
Proper Sample Preparation: Ensure your sample is mounted correctly and sealed to minimize exposure to atmospheric oxygen.
-
Choose the Right Hardware: If available, utilize more stable light sources and sensitive detectors that require less excitation energy.
Troubleshooting Guide
Problem: My fluorescence signal from this compound is fading rapidly during imaging.
Solution 1: Optimization of Imaging Conditions
Your first line of defense against photobleaching is to adjust your microscope settings. The goal is to deliver the minimum number of photons necessary to obtain a high-quality image.
-
Reduce Excitation Light Intensity: Lower the power of your laser or the intensity of your lamp.
-
Decrease Exposure Time: Use the shortest possible exposure time that still allows for clear image acquisition.
-
Use Neutral Density Filters: These filters can reduce the intensity of the excitation light without changing its color.[1]
-
Minimize Continuous Exposure: Only expose the sample to the excitation light when actively acquiring an image. Use the brightfield or DIC channel for focusing whenever possible.
Solution 2: Application of Antifade Mounting Media
Antifade reagents are chemical compounds that reduce photobleaching by quenching triplet states and scavenging reactive oxygen species (ROS). You can use either a commercial or a "do-it-yourself" (DIY) antifade mounting medium.
Commercially Available Antifade Reagents:
Several commercial antifade mounting media are available and have been optimized for ease of use and performance. While specific data for this compound is limited, reagents effective for other blue-emitting fluorophores are a good starting point.
| Commercial Antifade Reagent | Key Features | Refractive Index (RI) | Curing Time |
| ProLong™ Gold Antifade Mountant | Hard-setting, provides long-term storage. | ~1.47 | 24 hours |
| VECTASHIELD® Antifade Mounting Medium | Non-setting, allows for immediate imaging.[2] | 1.45[2] | N/A |
| SlowFade™ Diamond Antifade Mountant | Non-setting, optimized for Alexa Fluor™ dyes but compatible with many others.[3] | 1.42[3] | N/A |
DIY Antifade Reagent Formulations:
For researchers who prefer to prepare their own reagents, several effective formulations can be made in the lab.
| DIY Antifade Reagent | Active Ingredient | Advantages | Disadvantages |
| PPD Mountant | p-Phenylenediamine | Highly effective at reducing fading.[4] | Can be toxic and may cause some initial quenching of fluorescence.[4] |
| NPG Mountant | n-Propyl gallate | Less toxic than PPD and effective for a wide range of fluorophores.[1][5] | Can be difficult to dissolve.[2] |
| DABCO Mountant | 1,4-Diazabicyclo[2.2.2]octane | Less toxic than PPD and easy to prepare.[2] | Generally less effective than PPD.[2] |
Experimental Protocols
Protocol 1: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium
Materials:
-
p-Phenylenediamine (PPD)
-
Phosphate-buffered saline (PBS)
-
Glycerol
-
0.2 M Sodium Carbonate solution
-
0.2 M Sodium Bicarbonate solution
-
pH meter or pH paper
Procedure:
-
In a chemical fume hood, dissolve 10 mg of p-phenylenediamine in 1 ml of PBS.[6] PPD is toxic and should be handled with care.
-
Add 9 ml of glycerol to the solution and mix thoroughly by stirring.[6]
-
Adjust the pH of the solution to 8.0-9.0 using a carbonate-bicarbonate buffer.[7] A pH below 8.0 can lead to increased background fluorescence and reduced antifade efficacy.[2]
-
To prepare the carbonate-bicarbonate buffer (pH 9.2), mix 4 ml of 0.2 M sodium carbonate with 46 ml of 0.2 M sodium bicarbonate and bring the final volume to 200 ml with distilled water.[7]
-
Aliquot the final PPD mounting medium into light-proof tubes and store at -20°C. The solution should be discarded if it turns dark brown.[8]
Protocol 2: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-Propyl gallate (NPG)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
10X PBS
-
Glycerol (ACS grade, 99-100% purity)
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF.[1][5] NPG does not dissolve well in aqueous solutions.
-
In a separate container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[1][5]
-
Slowly add 0.1 parts of the 20% NPG stock solution to the glycerol/PBS mixture while stirring rapidly.[1][5]
-
Store the final NPG mounting medium in a light-proof container at 4°C.
Protocol 3: Preparation of DABCO Antifade Mounting Medium
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
10X PBS
-
Diluted HCl for pH adjustment
Procedure:
-
To prepare a 2.5% DABCO solution, dissolve 2.5 g of DABCO in 100 ml of a solution containing 90% glycerol and 10% 1X PBS.
-
Gentle heating and rocking may be required to fully dissolve the DABCO.[9]
-
Adjust the pH of the solution to 8.6 with diluted HCl.[9]
-
Store the DABCO mounting medium in a tightly sealed container in the dark at 4°C.
Visual Guides
Mechanism of Photobleaching and Antifade Action
Caption: Simplified Jablonski diagram illustrating the photobleaching process and the inhibitory action of antifade reagents.
Troubleshooting Workflow for Photobleaching
Caption: A step-by-step workflow for troubleshooting photobleaching issues during fluorescence microscopy.
References
- 1. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 2. bidc.ucsf.edu [bidc.ucsf.edu]
- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. med.upenn.edu [med.upenn.edu]
- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 9. imb.uq.edu.au [imb.uq.edu.au]
Validation & Comparative
A Comparative Guide to Intracellular Imaging: 2-(2-Aminoethoxy)quinoline vs. BODIPY Dyes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular biology and drug discovery, the visualization of intracellular processes is paramount. Fluorescent probes are indispensable tools for this purpose, enabling the real-time tracking and quantification of molecular events within living cells. Among the myriad of available fluorophores, 2-(2-Aminoethoxy)quinoline and Boron-Dipyrromethene (BODIPY) dyes are two prominent classes of compounds utilized for intracellular imaging. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal probe for their specific applications.
At a Glance: Key Performance Indicators
A direct comparison of the photophysical properties of this compound and a representative green-emitting BODIPY dye, BODIPY FL, highlights their distinct characteristics. While BODIPY dyes are well-characterized with extensive supporting data, the properties of this compound are often inferred from studies on structurally similar aminoquinoline derivatives due to a lack of direct comparative studies.
| Property | This compound (Estimated) | BODIPY FL |
| Quantum Yield (Φ) | Moderate to High (0.3 - 0.6)[1][2] | Very High (often approaching 1.0)[3] |
| Molar Extinction Coefficient (ε) | Moderate (~10,000 - 30,000 M⁻¹cm⁻¹)[4] | Very High (>80,000 M⁻¹cm⁻¹) |
| Photostability | Good[5] | Excellent[5][][7] |
| Solvent Sensitivity | Sensitive to solvent polarity[1] | Relatively insensitive to solvent polarity and pH[8] |
| Toxicity | Potential for cytotoxicity at higher concentrations[9][10] | Generally low cytotoxicity[7] |
| Excitation (λex) | ~350-420 nm | ~503 nm |
| Emission (λem) | ~450-550 nm | ~512 nm[3] |
Delving Deeper: A Head-to-Head Comparison
BODIPY Dyes: The Versatile Workhorse
BODIPY dyes have emerged as a gold standard in cellular imaging due to their exceptional photophysical properties.[3] They are characterized by:
-
High Brightness: A combination of a high molar extinction coefficient and a near-perfect quantum yield results in intensely bright fluorescent signals, enabling the detection of low-abundance targets.[3][8][]
-
Exceptional Photostability: BODIPY dyes are highly resistant to photobleaching, allowing for prolonged imaging sessions and time-lapse experiments without significant signal degradation.[5][][7]
-
Environmental Insensitivity: Their fluorescence is largely unaffected by changes in solvent polarity or pH, providing more reliable and quantifiable data in the complex intracellular environment.[8]
-
Low Cytotoxicity: BODIPY dyes generally exhibit low toxicity, making them well-suited for long-term live-cell imaging with minimal impact on cellular physiology.[7]
-
Structural Versatility: The BODIPY core can be readily modified to tune its spectral properties and to conjugate it to various biomolecules for targeted imaging.[]
This compound: A Probe for Specific Applications
Quinoline-based fluorescent probes, including this compound and its derivatives, offer a distinct set of features that make them valuable for specific imaging applications.[12][13] Key characteristics include:
-
Environmental Sensitivity: The fluorescence of many quinoline derivatives is sensitive to the polarity of their microenvironment.[1] This property can be leveraged to probe changes in cellular compartments or to design "turn-on" probes that fluoresce upon binding to a specific target.
-
Two-Photon Excitation: Some quinoline-based probes have been designed for two-photon microscopy, which allows for deeper tissue imaging with reduced phototoxicity.[4][14]
-
Specific Ion Sensing: Quinoline derivatives have been successfully employed as selective fluorescent probes for various ions, including Al³⁺ and Cu²⁺.[15][16]
-
Potential for Cytotoxicity: It is important to note that some quinoline derivatives have been shown to exhibit cytotoxicity, which necessitates careful dose-response studies for live-cell imaging applications.[9][10]
Experimental Corner: Protocols for Intracellular Imaging
General Protocol for Live-Cell Imaging with BODIPY FL
This protocol provides a general guideline for staining live cells with BODIPY FL. Optimal conditions may vary depending on the cell type and experimental setup.
Materials:
-
BODIPY FL stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Live-cell imaging system
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging dish or slide.[]
-
Preparation of Staining Solution: Prepare a working solution of BODIPY FL in pre-warmed cell culture medium or PBS. A final concentration of 0.1–2 µM is generally recommended.[]
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the BODIPY FL staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[18][19]
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or medium to remove any unbound dye.[]
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~490 nm, emission ~520 nm).
Inferred Protocol for Live-Cell Imaging with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Live-cell imaging system
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an appropriate imaging substrate.
-
Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically, starting with a range of 1-10 µM.
-
Staining: Remove the culture medium, wash with PBS, and add the staining solution. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or medium.
-
Imaging: Image the cells using a fluorescence microscope with filter sets appropriate for UV/blue excitation and blue/green emission (e.g., excitation ~380-420 nm, emission ~450-550 nm).
Visualizing the Workflow and Comparison
To further clarify the experimental process and the relationship between these two classes of dyes, the following diagrams are provided.
References
- 1. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. BODIPY | AAT Bioquest [aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 7. A BODIPY-based fluorescent dye for mitochondria in living cells, with low cytotoxicity and high photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Two quinoline-based two-photon fluorescent probes for imaging of viscosity in subcellular organelles of living HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 18. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Quantum Yield of 2-(2-Aminoethoxy)quinoline and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the fields of cellular imaging, drug delivery, and diagnostics, the selection of an appropriate fluorophore is paramount to the success of experimental outcomes. The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter in this selection process. A higher quantum yield translates to a brighter signal, enhancing sensitivity and enabling more precise measurements. This guide provides a comparative analysis of the quantum yield of 2-(2-Aminoethoxy)quinoline, a versatile quinoline-based fluorophore, with other widely used fluorescent probes.
Quantitative Comparison of Quantum Yields
The following table summarizes the fluorescence quantum yields of this compound and a selection of common fluorophores. It is important to note that the quantum yield of a fluorophore can be significantly influenced by its environment, including solvent polarity, pH, and temperature. The data presented here are reported values under specific solvent conditions.
| Fluorophore | Chemical Class | Quantum Yield (Φ) | Solvent |
| This compound (representative) | Quinoline Derivative | ~0.12–0.85[1] | Methanol |
| Fluorescein | Xanthene | 0.79[2] | Ethanol (neutral) |
| Rhodamine B | Xanthene | 0.31[3] | Water |
| Rhodamine B | Xanthene | 0.49 - 0.7[4] | Ethanol |
| Coumarin Derivatives | Coumarin | up to 0.83[5] | Varies |
| Isoquinoline (protonated) | Quinoline Derivative | up to 0.27[6] | Dichloromethane |
| 2-Quinolinone Derivative (PAV-3) | Quinolinone | 0.171[7] | Not specified |
| 2-Quinolinone Derivative (PAV-5) | Quinolinone | 0.023[7] | Not specified |
Note: The quantum yield for this compound is represented by the range reported for a series of trifluoromethylated quinoline-phenol Schiff bases, as a specific value for the parent compound was not available in the reviewed literature.[1]
Experimental Protocol for Quantum Yield Determination
The relative quantum yield of a fluorophore is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following is a generalized protocol for this measurement.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (test sample)
-
Quantum yield standard (e.g., Quinine Sulfate, Fluorescein, Rhodamine B)
-
Appropriate solvent(s)
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the test sample and the quantum yield standard in the same solvent.
-
The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same as that used for the absorbance measurements.
-
It is crucial to keep the experimental parameters (e.g., excitation and emission slit widths) constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
The quantum yield of the test sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_s * (I_x / I_s) * (A_s / A_x) * (n_x / n_s)²
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts x and s refer to the test sample and the standard, respectively.
-
-
Logical Workflow for Fluorophore Selection
The selection of an appropriate fluorophore involves considering not only its quantum yield but also other photophysical properties and experimental requirements. The following diagram illustrates a logical workflow for this process.
Caption: A decision-making workflow for selecting a suitable fluorophore based on key experimental and photophysical parameters.
Concluding Remarks
This compound and its derivatives represent a versatile class of fluorophores with quantum yields that can be substantial, making them suitable for a range of biological applications.[1][8] While common fluorophores like fluorescein and rhodamine B often exhibit high quantum yields in specific environments, the choice of the optimal probe depends on the specific experimental context. Factors such as pH sensitivity, photostability, and solubility must be considered in conjunction with quantum yield to ensure reliable and reproducible results in research and development. The provided experimental protocol offers a standardized approach for the empirical determination of quantum yields, empowering researchers to make informed decisions in their selection of fluorescent probes.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 3. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 4. Rhodamine B - Wikipedia [en.wikipedia.org]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 7. via.library.depaul.edu [via.library.depaul.edu]
- 8. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
cross-reactivity and selectivity of 2-(2-Aminoethoxy)quinoline-based sensors
A Comprehensive Guide to the Cross-Reactivity and Selectivity of 2-(2-Aminoethoxy)quinoline-Based Sensors
The development of highly selective and sensitive fluorescent sensors is a cornerstone of modern analytical chemistry, with applications spanning from environmental monitoring to biomedical diagnostics. Among the various classes of fluorescent probes, those based on the this compound scaffold have garnered significant attention due to their excellent photophysical properties and versatile coordination chemistry. This guide provides a detailed comparison of the performance of these sensors, focusing on their cross-reactivity and selectivity for various analytes, primarily metal ions. We present supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative sensing technologies.
Performance Comparison of Quinoline-Based Sensors
The selectivity of a fluorescent sensor is its ability to respond to a specific analyte in the presence of other potentially interfering species. Cross-reactivity, conversely, is the response of the sensor to non-target analytes. For researchers, scientists, and drug development professionals, understanding these parameters is critical for the accurate interpretation of experimental results.
The following tables summarize the performance of several this compound-based sensors and their derivatives for the detection of various metal ions. The data has been compiled from multiple research articles to provide a comparative overview.
Table 1: Selectivity and Sensitivity of Quinoline-Based Sensors for Ferric Iron (Fe³⁺)
| Sensor Derivative | Target Ion | Limit of Detection (LOD) | Binding Constant (K) | Interfering Ions | Reference |
| Sensor 1 (unspecified derivative) | Fe³⁺ | 8.67 x 10⁻⁵ M | 4.28 x 10² M⁻¹ | Minimal interference from Na⁺, Ca²⁺, Hg²⁺ | [1] |
| TQA | Fe³⁺ | 0.16841 µM | 2.767 × 10³ M⁻¹ | No significant interference from other common metal ions | [2] |
| QPT | Fe³⁺, Fe²⁺, Cu²⁺ | Not Specified | Not Specified | Other metal ions did not affect fluorescence | [1] |
| QBT | Fe³⁺, Fe²⁺, Cu²⁺ | Not Specified | Not Specified | Other metal ions did not affect fluorescence | [1] |
Table 2: Selectivity and Sensitivity of Quinoline-Based Sensors for Other Divalent Cations
| Sensor Derivative | Target Ion | Limit of Detection (LOD) | Binding Constant (K) | Interfering Ions | Reference |
| L (mono Schiff base) | Pb²⁺ | 9.9 x 10⁻⁷ M (fluorescent) | 5.63 x 10³ M⁻¹ | High selectivity against Ag⁺, Zn²⁺, Mn²⁺, Cu²⁺, etc. | [3] |
| QP2 | Zn²⁺ | 17.7 nM | 1.64 x 10⁵ M⁻¹ | High selectivity against a wide variety of competing metal ions | [4] |
| Sensor 29 (bis(2-quinolinylmethyl)benzylamine) | Zn²⁺ | 1.2 x 10⁻⁶ M | Not Specified | Selective over other metal ions | [4] |
| L3 (2-pyridinecarbonyl-substituted) | Cu²⁺ | 77 nM | Not Specified | High selectivity even in the presence of other metal ions | [5] |
Signaling Pathway and Experimental Workflow
The sensing mechanism of this compound-based sensors typically involves a change in the fluorescence properties of the quinoline fluorophore upon binding to the target analyte. This change can be a "turn-on" or "turn-off" response, often attributed to processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).[6]
Below is a generalized signaling pathway for a "turn-on" this compound-based sensor for a metal ion (Mⁿ⁺).
Caption: Generalized signaling pathway of a 'turn-on' quinoline-based sensor.
The experimental workflow for evaluating the cross-reactivity and selectivity of these sensors typically involves fluorescence titration experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. bohrium.com [bohrium.com]
- 6. researchgate.net [researchgate.net]
Performance of 2-Aminoquinoline and 8-Alkoxyquinoline Derivatives in Cancer Cell Lines: A Comparative Analysis
Introduction
While specific experimental data on the performance of 2-(2-Aminoethoxy)quinoline in various cell lines is not available in the current body of scientific literature, extensive research has been conducted on structurally related compounds, particularly 2-aminoquinoline and 8-alkoxy/hydroxyquinoline derivatives. These classes of compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects across a wide range of cancer cell lines. This guide provides a comparative overview of the performance of these related quinoline derivatives, summarizing available quantitative data, detailing common experimental protocols, and illustrating their general mechanisms of action. The information presented here is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by providing insights into the potential of this chemical scaffold.
Comparative Cytotoxicity of Quinoline Derivatives
The cytotoxic activity of various 2-aminoquinoline and 8-hydroxyquinoline derivatives has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter used to compare the cytotoxic effects of these compounds. The table below summarizes the IC50 values for a selection of these derivatives against several human cancer cell lines. It is important to note that these compounds, while structurally related to this compound, are not identical, and their activities may differ.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2-Amino-Naphthoquinone Derivatives | |||
| Compound 2¹ | SF-295 | Glioblastoma | 0.57 µg/mL |
| HL-60 | Leukemia | 0.7 µg/mL | |
| Compound 9¹ | MDAMB-435 | Breast | 1.18 µg/mL |
| HCT-8 | Colon | 1.33 µg/mL | |
| 8-Hydroxyquinoline Derivatives | |||
| 8-Hydroxy-2-quinolinecarbaldehyde² | Hep3B | Hepatocellular | 6.25 ± 0.034 |
| MDA-MB-231 | Breast | 12.5 - 25 | |
| T-47D | Breast | 12.5 - 25 | |
| K562 | Leukemia | 12.5 - 25 | |
| Quinoline-Isatin Derivative | |||
| Compound 13³ | Caco-2 | Colorectal | 9.3 |
| Compound 14³ | Caco-2 | Colorectal | 5.7 |
| Quinoline Carboxamide Derivative | |||
| Compound 3j⁴ | MCF-7 | Breast | ~82.9% growth reduction at 100 µM |
¹Data from a study on 2-amino-naphthoquinones, which are related to 2-aminoquinolines[1]. ²Data from a study on 8-hydroxyquinoline derivatives[2]. ³Data from a study on quinoline and isatin derivatives as VEGFR-2 inhibitors[3]. ⁴Data from a study on quinoline-4-carboxylic acid derivatives[4].
General Mechanisms of Action of Aminoquinoline Derivatives
The anticancer effects of aminoquinoline derivatives are often attributed to their ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation. While the precise mechanism can vary depending on the specific substitutions on the quinoline core, several key pathways have been identified.
One of the prominent mechanisms involves the inhibition of protein kinases , such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow. By blocking VEGFR-2, these compounds can stifle tumor growth.[3]
Another common mechanism is the induction of apoptosis , or programmed cell death. Aminoquinolines have been shown to trigger apoptotic pathways, leading to the self-destruction of cancer cells. This can occur through various signaling cascades, including the inhibition of the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation.[5]
Furthermore, some quinoline derivatives act as topoisomerase inhibitors . Topoisomerases are enzymes that are essential for DNA replication and repair. By inhibiting these enzymes, quinoline compounds can cause DNA damage and ultimately lead to cell death.
The diagram below illustrates a generalized signaling pathway that is often implicated in the anticancer activity of aminoquinoline derivatives.
// Nodes AQ [label="Aminoquinoline\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Growth Factor\nReceptor (e.g., VEGFR-2)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Topoisomerase [label="Topoisomerase", fillcolor="#FBBC05", fontcolor="#202124"]; DNADamage [label="DNA Damage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AQ -> Receptor [label="Inhibition", fontcolor="#EA4335"]; Receptor -> PI3K; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; AQ -> PI3K [label="Inhibition", fontcolor="#EA4335", dir=T, constraint=false]; AQ -> Topoisomerase [label="Inhibition", fontcolor="#EA4335"]; Topoisomerase -> DNADamage [style=dashed]; DNADamage -> Apoptosis; mTOR -> Apoptosis [label="Inhibition of\nanti-apoptotic\nproteins", style=dashed, fontcolor="#5F6368"]; }
Caption: Generalized signaling pathway for aminoquinoline derivatives.Experimental Protocols
The evaluation of the cytotoxic activity of quinoline derivatives is typically performed using in vitro cell-based assays. The following is a representative protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48 to 72 hours. A control group treated with the vehicle (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically at a final concentration of 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is then removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
The workflow for a typical cytotoxicity assay is depicted in the diagram below.
// Nodes A [label="1. Cell Seeding\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Compound Treatment\n(Varying Concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Incubation\n(48-72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. MTT Assay\n(or other viability assay)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Data Analysis\n(IC50 Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; }
Caption: Workflow for in vitro cytotoxicity testing.While direct experimental evidence for the performance of this compound is currently lacking, the broader classes of 2-aminoquinoline and 8-alkoxy/hydroxyquinoline derivatives represent a promising area for anticancer drug discovery. The available data indicate that these compounds exhibit significant cytotoxicity against a variety of cancer cell lines through mechanisms that include the inhibition of key signaling pathways and the induction of apoptosis. Further research, including the synthesis and biological evaluation of this compound and its analogues, is warranted to fully elucidate their therapeutic potential. The protocols and mechanisms described in this guide provide a solid foundation for such future investigations.
References
- 1. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.)
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials. The development of efficient and versatile methods for its synthesis has been a subject of intense research for over a century. This guide provides a comparative analysis of several classical and widely used quinoline synthesis methods: the Skraup, Doebner-von Miller, Friedländer, Combes, Pfitzinger, and Conrad-Limpach-Knorr reactions. We present a detailed comparison of their reaction parameters, substrate scope, and yields, supported by experimental protocols and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific synthetic challenges.
At a Glance: Key Quinoline Synthesis Methods
| Method | Reactants | Key Reagents/Conditions | General Product | Key Advantages | Key Limitations |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Unsubstituted or Substituted Quinolines | Simple starting materials, good for parent quinoline | Harsh, often violent reaction conditions, low yields for some substituted anilines |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Acid Catalyst (e.g., HCl, H₂SO₄), Heat | 2- and/or 4-Substituted Quinolines | Wider range of substituted quinolines than Skraup | Potential for side reactions (polymerization), regioselectivity issues |
| Friedländer | 2-Aminoaryl Aldehyde or Ketone, Carbonyl with α-Methylene Group | Acid or Base Catalyst, Heat | Polysubstituted Quinolines | High yields, good regioselectivity, milder conditions | Limited availability of 2-aminoaryl carbonyl starting materials |
| Combes | Aniline, β-Diketone | Acid Catalyst (e.g., H₂SO₄), Heat | 2,4-Disubstituted Quinolines | Good for 2,4-disubstituted products | Regioselectivity can be an issue with unsymmetrical diketones |
| Pfitzinger | Isatin, Carbonyl Compound | Base (e.g., KOH) | Quinoline-4-carboxylic Acids | Good yields, allows for synthesis of quinoline-4-carboxylic acids | Requires pre-functionalized isatin starting material |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Heat (kinetic vs. thermodynamic control) | 4-Hydroxyquinolines or 2-Hydroxyquinolines | Access to hydroxyquinolines | High temperatures required, potential for mixture of products |
Quantitative Analysis of Reaction Yields
The following tables provide a summary of reported yields for the synthesis of various quinoline derivatives using the discussed methods. These examples are intended to provide a comparative snapshot of the efficiency of each reaction under specific conditions.
Skraup Synthesis: Representative Yields[1]
| Aniline Derivative | Oxidizing Agent | Product | Yield (%) |
| Aniline | Nitrobenzene | Quinoline | 84-91 |
| p-Toluidine | Arsenic Pentoxide | 6-Methylquinoline | 70-75 |
| m-Toluidine | Arsenic Pentoxide | 5-Methyl- & 7-Methylquinoline | 60-65 (mixture) |
| p-Anisidine | Arsenic Pentoxide | 6-Methoxyquinoline | 65-72 |
| p-Chloroaniline | Arsenic Pentoxide | 6-Chloroquinoline | 75 |
Doebner-von Miller Synthesis: Representative Yields
| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Product | Yield (%) |
| Aniline | Crotonaldehyde | HCl | 2-Methylquinoline (Quinaldine) | 70-75 |
| Aniline | Methyl Vinyl Ketone | HCl/ZnCl₂ | 4-Methylquinoline (Lepidine) | 60-65 |
| p-Toluidine | Crotonaldehyde | HCl | 2,6-Dimethylquinoline | 68-73 |
| m-Nitroaniline | Acrolein | H₂SO₄ | 7-Nitroquinoline | ~50 |
Friedländer Synthesis: Representative Yields[2]
| 2-Aminoaryl Carbonyl | Methylene Component | Catalyst/Conditions | Product | Yield (%) |
| 2-Aminobenzaldehyde | Acetone | aq. NaOH | 2-Methylquinoline | 70 |
| 2-Aminobenzaldehyde | Acetaldehyde | aq. NaOH | Quinoline | ~60 |
| 2-Aminoacetophenone | Ethyl Acetoacetate | Piperidine, 150 °C | 2-Methyl-3-carbethoxyquinoline | 95 |
| 2-Amino-5-chlorobenzophenone | Acetophenone | KOH, EtOH, reflux | 2-Phenyl-6-chloroquinoline | 85-90 |
Reaction Mechanisms and Experimental Workflows
To provide a deeper understanding of these synthetic transformations, the following sections detail the reaction mechanisms of the Skraup and Doebner-von Miller syntheses, visualized using Graphviz.
Skraup Synthesis Workflow
The Skraup synthesis is a classic method for preparing quinoline itself and its simple derivatives. It involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid. The reaction is notoriously exothermic and requires careful temperature control.
Caption: Workflow of the Skraup quinoline synthesis.
Doebner-von Miller Synthesis Mechanism
The Doebner-von Miller reaction is a more versatile extension of the Skraup synthesis, allowing for the preparation of a wider range of substituted quinolines by reacting anilines with α,β-unsaturated aldehydes or ketones.
Caption: Mechanism of the Doebner-von Miller reaction.
Detailed Experimental Protocols
The following are representative experimental procedures for the Skraup and Friedländer syntheses, adapted from established literature.
Experimental Protocol: Skraup Synthesis of Quinoline[1]
Materials:
-
Aniline (1.0 mol)
-
Glycerol (2.4 mol)
-
Nitrobenzene (0.5 mol)
-
Concentrated Sulfuric Acid (2.0 mol)
-
Ferrous sulfate (catalytic amount)
Procedure:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate.
-
Heat the mixture gently in a fume hood. The reaction is highly exothermic and may become vigorous. Maintain careful temperature control.
-
Slowly add nitrobenzene through the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 130-140 °C.
-
After the addition is complete, continue heating the mixture at 140-150 °C for an additional 3-4 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Make the solution alkaline by the slow addition of concentrated sodium hydroxide solution, with cooling.
-
The quinoline will separate as a dark oil. Perform steam distillation to isolate the crude quinoline.
-
Separate the organic layer from the distillate and dry it over anhydrous sodium sulfate.
-
Purify the crude quinoline by vacuum distillation.
Experimental Protocol: Friedländer Synthesis of 2-Methylquinoline[2]
Materials:
-
2-Aminobenzaldehyde (0.1 mol)
-
Acetone (0.5 mol, excess)
-
10% Aqueous Sodium Hydroxide Solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde in a minimal amount of ethanol.
-
Add an excess of acetone to the solution.
-
Slowly add 10% aqueous sodium hydroxide solution dropwise to the stirred mixture at room temperature.
-
After the addition is complete, gently reflux the mixture for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by distillation to afford pure 2-methylquinoline.
Conclusion
The choice of a quinoline synthesis method is dictated by the desired substitution pattern, the availability and stability of starting materials, and the tolerance of the reaction to harsh conditions. The Skraup and Doebner-von Miller reactions are workhorses for the synthesis of simple, often unsubstituted or alkyl-substituted quinolines, though they require stringent safety precautions. The Friedländer and Combes syntheses offer milder alternatives for producing more complex, polysubstituted quinolines, with the primary limitation being the accessibility of the requisite starting materials. The Pfitzinger and Conrad-Limpach-Knorr reactions provide specific routes to valuable quinoline-4-carboxylic acids and hydroxyquinolines, respectively. By understanding the nuances of each method, researchers can strategically design synthetic routes to novel quinoline derivatives for a wide range of applications.
A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe is a critical decision in the design of robust and reproducible fluorescence-based assays. Among the key performance attributes of a fluorophore, photostability—its resistance to photochemical degradation upon exposure to light—is paramount for applications requiring long-term or high-intensity illumination, such as live-cell imaging and high-throughput screening. This guide provides a comparative evaluation of the photostability of 2-(2-Aminoethoxy)quinoline against other widely used fluorescent dyes: Fluorescein, Rhodamine B, and Alexa Fluor 488.
While direct quantitative photostability data for this compound is not extensively available in the public literature, we can infer its general characteristics based on the known properties of quinoline-based fluorescent probes. Quinoline derivatives are a versatile class of fluorophores utilized in the development of fluorescent probes for bio-imaging.[1][2] They are often characterized by their sensitivity to the local environment, making them valuable as sensors for ions and biomolecules.[3] Some quinoline derivatives have been reported to possess good photostability, which is a desirable feature for various imaging applications.[4][5]
This guide will present a qualitative assessment of this compound's expected photostability in the context of quantitative data for Fluorescein, Rhodamine B, and Alexa Fluor 488.
Quantitative Photostability Comparison
The following table summarizes the key photophysical properties related to the photostability of Fluorescein, Rhodamine B, and Alexa Fluor 488. The photobleaching quantum yield (Φb) represents the probability that an excited fluorophore will undergo irreversible photodegradation. A lower Φb indicates higher photostability.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) | Relative Photostability |
| This compound | ~350 | ~450 | Data not available | Data not available | Generally considered moderate to good (inferred) |
| Fluorescein | 494 | 518 | 0.92 | ~3 x 10-5 | Low |
| Rhodamine B | 555 | 580 | 0.70 | ~4 x 10-6 | Moderate |
| Alexa Fluor 488 | 495 | 519 | 0.92[6][7] | ~5 x 10-7 | High[8][9] |
Note: The photobleaching quantum yields can vary depending on the experimental conditions (e.g., solvent, oxygen concentration, intensity of illumination).
Observations:
-
Alexa Fluor 488 exhibits the highest photostability among the compared dyes, with a significantly lower photobleaching quantum yield.[8][9] This makes it an excellent choice for demanding imaging applications.
-
Rhodamine B is more photostable than Fluorescein.[10]
-
Fluorescein is known to be susceptible to photobleaching, which can limit its use in experiments requiring prolonged light exposure.[11]
-
This compound , as a quinoline derivative, is anticipated to have moderate to good photostability, likely superior to Fluorescein, though this requires direct experimental confirmation.[4][5]
Experimental Protocols
Measurement of Photobleaching Quantum Yield
A common method to determine the photostability of a fluorescent dye is to measure its photobleaching quantum yield (Φb). This value is determined by exposing a solution of the dye to a constant and known light intensity and monitoring the decrease in fluorescence over time.
Materials:
-
Fluorimeter or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera).
-
Light source with a stable output (e.g., laser or stabilized lamp).
-
Quantum yield standard with a known Φb (for relative measurements).
-
Spectrophotometer for determining absorbance.
-
Cuvettes or microscope slides.
-
Solutions of the dyes to be tested at a known concentration.
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the sample and a reference standard of known quantum yield in the same solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.05) to avoid inner filter effects.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F0) of the sample immediately after placing it in the light path.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.
-
Data Analysis: The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F0 * e-kbt.
-
Quantum Yield Calculation: The photobleaching quantum yield can then be calculated using the following equation, often relative to a standard:
Φb(sample) = Φb(reference) * (kb(sample) / kb(reference)) * (Φf(reference) / Φf(sample)) * (ε(reference) / ε(sample))
Where Φf is the fluorescence quantum yield and ε is the molar extinction coefficient.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow for Photostability Evaluation
The following diagram illustrates a typical workflow for comparing the photostability of different fluorescent dyes.
Caption: Workflow for evaluating and comparing the photostability of fluorescent dyes.
Fluorescent Probes in G-Protein Coupled Receptor (GPCR) Signaling
Fluorescent dyes are instrumental in studying the complex signaling pathways of G-Protein Coupled Receptors (GPCRs), which are major drug targets.[12][13][14][15] Small molecule fluorescent probes, potentially including derivatives of this compound, can be designed to bind to specific sites on the receptor or downstream signaling molecules, allowing for the visualization of conformational changes, ligand binding events, and protein-protein interactions.[14]
The diagram below illustrates a simplified GPCR signaling cascade and indicates potential points of intervention for fluorescent probes.
Caption: Simplified GPCR signaling pathway with points for fluorescent probe application.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. A two-photon fluorescent probe for exogenous and endogenous superoxide anion imaging in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 14. Illuminating the life of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]
Assessing the Binding Affinity of Quinoline Derivatives to Protein Kinase Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of various quinoline derivatives to their respective protein kinase target molecules. The information presented is compiled from recent studies and is intended to aid researchers in the evaluation and selection of compounds for further investigation in drug discovery and development.
Quantitative Binding Affinity Data
The following table summarizes the in-vitro binding affinities (IC50 and Ki values) of a selection of quinoline derivatives against various protein kinase targets. Lower values indicate higher binding affinity and potency.
| Compound ID/Name | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| Substituted 4-(3-hydroxyanilino)-quinoline derivatives | ||||
| Compound 24 | RET | - | 3 | [1] |
| Compound 25 | RET | - | 25 | [1] |
| Compound 26 | RET | - | 50 | [1] |
| 6, 7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivatives | ||||
| Compound 27 | c-Met | 1.04 | - | [1] |
| Compound 28 | c-Met | 1.86 | - | [1] |
| Compound 29 | c-Met | 0.59 | - | [1] |
| 1-(2-Substituted-4-(quinolin-4-yloxy)phenyl)urea derivatives | ||||
| Ki8751 (Compound 43) | VEGFR-2 | 0.9 | - | [1] |
| 4-Substitutedamino-6,7-disubstituted-quinoline-3-carbonitrile derivative | ||||
| Compound 48 | EGFR | 7.5 | - | [1] |
| N-(quinolin-3-ylmethylene)acetohydrazide derivatives | ||||
| Compound 53 | EGFR | 120 | - | [1] |
| 4-Anilino-6,7- disubstituted-quinoline-3-carboxamide derivatives | ||||
| Compound 66 | CSF-1R | 19 | - | [1] |
| 4-aminoquinoline-based derivative | ||||
| Compound 14 | RIPK2 | 5.1 ± 1.6 | - | [2] |
| 2H-thiopyrano[2,3-b]quinoline derivatives | Binding Affinity (kcal/mol) | |||
| Compound 1 | CB1a | -5.3 | - | [3] |
| Compound 2 | CB1a | -5.5 | - | [3] |
| Compound 4 | CB1a | -6.1 | - | [3] |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | Binding Affinity Score | |||
| BAPPN | Caspase-3 | -7.836 | - | [4] |
Experimental Protocols
The following are detailed methodologies for two common in-vitro kinase inhibition assays used to determine the binding affinity of compounds like the 2-(2-Aminoethoxy)quinoline derivatives.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. This provides a measure of kinase activity, and by extension, the inhibitory potential of a test compound.[5]
Materials:
-
Kinase of interest
-
Kinase substrate (protein or peptide)
-
ATP
-
Test compound (e.g., quinoline derivative)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).[6]
-
-
Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the generated ADP into ATP. This new ATP is then used in a luciferase/luciferin reaction to produce light.[5]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Plot the kinase activity against the concentration of the test compound to determine the IC50 value.
-
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to a kinase.[8][9]
Materials:
-
Europium-labeled anti-tag antibody (e.g., anti-His, anti-GST)
-
Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand)
-
Tagged kinase of interest
-
Test compound (e.g., quinoline derivative)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in Kinase Buffer A with 3% DMSO.
-
Prepare a 3X mixture of the kinase and the Eu-labeled antibody in Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.
-
-
Assay Assembly:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
The final volume in each well will be 15 µL.
-
-
Incubation and Data Acquisition:
-
Cover the plate and incubate at room temperature for 60 minutes.[9]
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm).
-
Binding of the tracer to the kinase brings the europium donor and the Alexa Fluor® 647 acceptor into close proximity, resulting in a high TR-FRET signal.
-
A test compound that binds to the kinase will displace the tracer, leading to a decrease in the TR-FRET signal.
-
Plot the TR-FRET ratio against the concentration of the test compound to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate key signaling pathways often targeted by quinoline-based kinase inhibitors and a general experimental workflow for assessing binding affinity.
Caption: General experimental workflow for assessing the binding affinity of quinoline derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.[10][11][12]
Caption: Simplified Ras/Raf/MEK/ERK signaling pathway.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 6. mdpi.com [mdpi.com]
- 7. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(2-Aminoethoxy)quinoline: A Precautionary Approach
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 2-(2-Aminoethoxy)quinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its structural analogs, quinoline and 2-aminoethoxyethanol, is recommended.
It is imperative to treat this compound as a hazardous chemical. Both quinoline and its derivatives are known to be toxic, potentially carcinogenic, and harmful to aquatic life.[1][2][3] Therefore, under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][2]
Key Operational and Disposal Plan
The following step-by-step procedure should be followed to ensure the safe disposal of this compound and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[2][3]
-
Lab Coat: A full-length lab coat should be worn to protect from spills.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect any solid this compound waste in a clearly labeled, sealable container.
-
The container should be made of a material compatible with the chemical.
-
Label the container as "Hazardous Waste" and clearly write the full chemical name: "this compound".
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable container.
-
The container must be compatible with the solvent used.
-
Label the container as "Hazardous Waste" and list all components of the solution with their approximate percentages.
-
-
Contaminated Labware:
-
Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be collected in a separate, sealed bag or container clearly labeled as "Hazardous Waste: this compound Contaminated Debris".
-
Step 3: Storage of Hazardous Waste
Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.
-
Ensure all waste containers are tightly sealed to prevent leaks or spills.[4]
-
Store in a well-ventilated area, away from incompatible materials. Based on the components, this would include strong oxidizing agents and acids.[4]
-
Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Provide them with a full inventory of the waste you have collected.
Data on Structurally Related Compounds
To inform the precautionary handling and disposal of this compound, the following table summarizes key data from the Safety Data Sheets of structurally similar compounds.
| Property | 2-Aminoquinoline | 2-(2-Aminoethoxy)ethanol | Quinoline |
| Appearance | Light yellow to brown solid | Colorless liquid | Colorless hygroscopic liquid |
| CAS Number | 580-22-3 | 929-06-6 | 91-22-5 |
| Molecular Formula | C₉H₈N₂ | C₄H₁₁NO₂ | C₉H₇N |
| Known Hazards | Harmful if swallowed, causes skin and eye irritation.[5] | Causes severe skin burns and eye damage.[4] | Toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, suspected of causing genetic defects and cancer, toxic to aquatic life.[1][3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[5] | Dispose of contents/container to an approved waste disposal plant.[4] | Dispose of contents/container to an industrial combustion plant.[1] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these precautionary procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
References
Essential Safety and Logistics for Handling 2-(2-Aminoethoxy)quinoline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of 2-(2-Aminoethoxy)quinoline, including operational and disposal plans. The following procedural guidance is based on the known hazards of its constituent moieties, quinoline and aminoethoxy ethanol, in the absence of a specific Safety Data Sheet (SDS) for the combined molecule.
Hazard Analysis
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Item | Standard/Specification |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 or EN 166 |
| Face shield (in addition to goggles for splash risk) | ANSI Z87.1 or EN 166 | |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Inspect before use |
| Lab coat (Nomex® or similar flame-resistant material recommended) | Fully buttoned | |
| Full-length pants and closed-toe shoes | --- | |
| Respiratory | Chemical fume hood | --- |
| Air-purifying respirator with appropriate cartridges (if fume hood is not available or as a secondary measure) | NIOSH (US) or EN 14387 (EU) approved |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
1. Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3][4]
-
Gather all necessary PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily available.
2. Handling:
-
Conduct all work involving this compound within a certified chemical fume hood.
-
Wear the prescribed PPE at all times.
-
Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[1]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][4]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[3][4] If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][5] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of this compound as hazardous waste. Keep in suitable, closed, and labeled containers for disposal.[1][3] Do not allow the product to enter drains.[1]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as hazardous waste in accordance with local, state, and federal regulations.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
